N-Desmethyl-N-benzyl sildenafil
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[5-(4-benzylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O4S/c1-4-9-23-25-26(32(3)31-23)28(35)30-27(29-25)22-18-21(12-13-24(22)38-5-2)39(36,37)34-16-14-33(15-17-34)19-20-10-7-6-8-11-20/h6-8,10-13,18H,4-5,9,14-17,19H2,1-3H3,(H,29,30,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBBYJQSWODKSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446089-82-2 | |
| Record name | N-Desmethyl-N-benzyl sildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446089822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESMETHYL-N-BENZYL SILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV84GB3NEM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Desmethyl-N-benzyl Sildenafil: Structure, Properties, and Analysis
This technical guide provides a comprehensive overview of N-Desmethyl-N-benzyl sildenafil, a lesser-known analogue of the well-established phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores its anticipated pharmacological profile based on the extensive knowledge of sildenafil and its other analogues.
Introduction: The Context of Sildenafil and its Analogues
Sildenafil, the active ingredient in Viagra®, was the first orally effective treatment for erectile dysfunction and is also used for pulmonary arterial hypertension.[1][2] Its mechanism of action involves the selective inhibition of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature.[1][2] This inhibition leads to smooth muscle relaxation and vasodilation.[1]
The success of sildenafil has led to the emergence of numerous analogues, some developed as potential new drugs and others found as undeclared adulterants in "herbal" supplements.[1][3] N-Desmethyl-N-benzyl sildenafil is one such analogue, structurally distinct from sildenafil and its major active metabolite, N-desmethyl sildenafil.[4][5] Understanding the properties of these analogues is crucial for drug development, quality control, and forensic analysis.
Chemical Identity and Structure
N-Desmethyl-N-benzyl sildenafil is a derivative of sildenafil where the N-methyl group on the piperazine ring is replaced by a benzyl group. This modification significantly alters the molecule's steric and electronic properties compared to sildenafil and its primary metabolite, N-desmethyl sildenafil.
Chemical Name: 5-{2-Ethoxy-5-[4-(benzyl)piperazin-1-ylsulfonyl]phenyl}-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[5][6]
Molecular Formula: C₂₈H₃₄N₆O₄S[5]
Molecular Weight: 550.68 g/mol [5]
CAS Number: 1446089-82-2[5]
Structural Comparison:
The structural relationship between sildenafil, N-desmethyl sildenafil, and N-desmethyl-N-benzyl sildenafil is illustrated below. The core pyrazolopyrimidinone structure responsible for PDE5 inhibition remains constant, while the substitution on the distal nitrogen of the piperazine ring varies.
Caption: Structural relationship of the piperazine substituent in sildenafil and its analogues.
Physicochemical Properties (Predicted)
Direct experimental data on the physicochemical properties of N-Desmethyl-N-benzyl sildenafil are scarce. However, we can infer its likely characteristics based on its structure and data from sildenafil and other lipophilic analogues.
| Property | Sildenafil | N-Desmethyl Sildenafil | N-Desmethyl-N-benzyl Sildenafil (Predicted) | Rationale for Prediction |
| Solubility (Water) | Low (as base), 3.5 mg/mL (as citrate)[7][8] | Expected to be slightly more polar than sildenafil | Lower than sildenafil base | The large, nonpolar benzyl group is expected to significantly decrease aqueous solubility. |
| logP (Lipophilicity) | ~1.6 (calculated) | Lower than sildenafil | Higher than sildenafil | The addition of the benzyl group substantially increases the lipophilicity of the molecule. |
| pKa | ~8.7 (piperazine nitrogen)[9] | Similar to sildenafil | Similar to sildenafil | The basicity of the piperazine nitrogen is not expected to be significantly altered by the benzyl substituent. |
| Protein Binding | ~96%[10] | ~96%[10] | High (≥96%) | Increased lipophilicity often correlates with higher plasma protein binding. |
The increased lipophilicity of N-Desmethyl-N-benzyl sildenafil may have significant implications for its pharmacokinetic profile, potentially leading to better bioavailability and a prolonged duration of action compared to sildenafil.[11][12]
Synthesis and Characterization
N-Desmethyl-N-benzyl sildenafil is available as a pharmaceutical reference standard, indicating its synthesis is achievable.[5][6][13] A plausible synthetic route can be extrapolated from the known synthesis of sildenafil and its analogues.[14][15]
Proposed Synthetic Pathway
The synthesis would likely follow the final step of the established sildenafil synthesis, which involves the coupling of the chlorosulphonylated precursor with the appropriate piperazine derivative.
Caption: Proposed final step in the synthesis of N-Desmethyl-N-benzyl Sildenafil.
Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, protocol for the synthesis of N-Desmethyl-N-benzyl sildenafil.
Materials:
-
5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
-
N-Benzylpiperazine
-
Dichloromethane (DCM)
-
Aqueous sodium bicarbonate solution
-
Methanol
Procedure:
-
Reaction Setup: Dissolve the chlorosulphonylated sildenafil precursor in dichloromethane in a reaction vessel equipped with a stirrer.
-
Amine Addition: To the stirred solution, add N-benzylpiperazine at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for several hours. The progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a water wash.
-
Isolation: Separate the organic layer (DCM), dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Crystallize the crude product from a suitable solvent, such as methanol, to obtain pure N-Desmethyl-N-benzyl sildenafil.
Analytical Characterization
A comprehensive analytical approach is necessary to confirm the identity and purity of N-Desmethyl-N-benzyl sildenafil.
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine purity and quantify the compound.
-
Typical Conditions: A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[16][17]
-
Detection: UV detection at wavelengths around 230 nm and 290 nm.[18]
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight and elucidate the structure through fragmentation patterns.
-
Expected Results: In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 551.7. Tandem MS (MS/MS) would likely show characteristic fragment ions resulting from the cleavage of the piperazine ring and the sulfonyl group.[16][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide detailed structural information.
-
¹H NMR (Predicted Signals):
-
Aromatic protons of the phenyl and benzyl groups.
-
Protons of the ethoxy and propyl groups on the pyrazolopyrimidinone core.
-
Protons of the piperazine ring.
-
A characteristic singlet for the benzylic methylene (-CH₂-) protons.
-
A singlet for the N-methyl group on the pyrazole ring.
-
-
¹³C NMR: Will show distinct signals for all the carbon atoms in the molecule, confirming the presence of the benzyl group and the overall structure.
Infrared (IR) Spectroscopy:
-
Purpose: To identify characteristic functional groups.
-
Expected Absorption Bands:
Pharmacological and Toxicological Profile (Inferred)
There is no specific pharmacological or toxicological data available for N-Desmethyl-N-benzyl sildenafil in the public domain. However, its profile can be inferred from its structural similarity to sildenafil and other analogues.
Mechanism of Action
N-Desmethyl-N-benzyl sildenafil is expected to act as a PDE5 inhibitor, similar to sildenafil.[1] The pyrazolopyrimidinone core, which is crucial for binding to the active site of the PDE5 enzyme, is retained in its structure.
Potency and Selectivity
The potency and selectivity of sildenafil analogues can be influenced by modifications to the piperazine ring.[11][12] The introduction of a bulky, lipophilic benzyl group could potentially alter the binding affinity for PDE5 and other phosphodiesterase isoforms. It is plausible that N-Desmethyl-N-benzyl sildenafil will exhibit significant PDE5 inhibitory activity.
Pharmacokinetics
-
Absorption: The increased lipophilicity may enhance oral absorption.
-
Distribution: A high volume of distribution is expected due to its lipophilic nature and likely high protein binding.
-
Metabolism: It is anticipated to be metabolized by cytochrome P450 enzymes in the liver, similar to sildenafil.[1][10]
-
Excretion: Excretion is likely to be primarily through the feces as metabolites.[1]
Toxicology
The toxicological profile of N-Desmethyl-N-benzyl sildenafil is unknown. As an unapproved and unstudied compound, its use poses a significant health risk.[19] The side effects could be similar to those of sildenafil (headache, flushing, visual disturbances) but could also include unique toxicities.[20]
Conclusion
N-Desmethyl-N-benzyl sildenafil is a structurally interesting analogue of sildenafil. While direct experimental data on this specific compound is limited, a comprehensive understanding of its likely chemical, physical, and biological properties can be constructed based on the extensive research on sildenafil and its other derivatives. Its increased lipophilicity suggests potentially different pharmacokinetic properties compared to the parent drug. The analytical methods outlined in this guide provide a framework for its identification and characterization. Further research is necessary to fully elucidate the pharmacological and toxicological profile of this compound.
References
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Saeed, A., et al. (2008). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. Journal of Medicinal Chemistry. Available at: [Link]
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Saeed, A., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. PubMed. Available at: [Link]
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Wikipedia. (n.d.). Sildenafil. Available at: [Link]
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Kouvelas, D., et al. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. MDPI. Available at: [Link]
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Venhuis, B. J., et al. (2004). Structure elucidation of sildenafil analogues in herbal products. CORE. Available at: [Link]
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Rodomonte, A., et al. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. PubMed. Available at: [Link]
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MedPath. (2025). Sildenafil | Advanced Drug Monograph. Available at: [Link]
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ResearchGate. (n.d.). Chemical structure of sildenafil, N -desmethyl sildenafil and quinoxaline. Available at: [Link]
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Pistos, C., et al. (2011). Development and validation of a gas chromatography-mass spectrometric method for the determination of sildenafil and desmethyl-sildenafil in whole blood. PubMed. Available at: [Link]
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Pharmaffiliates. (n.d.). N-Desmethyl-N-benzyl Sildenafil-d5. Available at: [Link]
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NIH. (2023). Sildenafil - StatPearls. NCBI Bookshelf. Available at: [Link]
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University of Bristol. (n.d.). Synthesis of Sildenafil Citrate. Available at: [Link]
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MDPI. (2022). Screening and Determination of Synthetic PDE-5 Inhibitors in Adulterated Sexual Enhancement Supplements. Available at: [Link]
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University of Bristol. (n.d.). The structure of sildenafil. Available at: [Link]
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Journal of Food and Drug Analysis. (2008). Isolation and identification of a novel sildenafil analogue adulterated in dietary supplements. Available at: [Link]
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Journal of Food and Drug Analysis. (2006). Isolation and identification of a sildenafil analogue illegally added in dietary supplements. Available at: [Link]
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Daicel Pharma Standards. (n.d.). Sildenafil Impurities Manufacturers & Suppliers. Available at: [Link]
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RJPBCS. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Available at: [Link]
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Géczy, T., et al. (2003). Sildenafil, N-desmethyl-sildenafil and Zaprinast enhance photoreceptor response in the isolated rat retina. PubMed. Available at: [Link]
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MDPI. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Available at: [Link]
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Royal Society of Chemistry. (2012). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods. Available at: [Link]
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ResearchGate. (n.d.). Comparison of the Solubility and Pharmacokinetics of Sildenafil Salts. Available at: [Link]
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Zenodo. (n.d.). Use of liquid chromatography–mass spectrometry and a chemical cleavage reaction for the structure elucidation of a new sildenafil analogue found in an herbal dietary supplement. Available at: [Link]
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ResearchGate. (2025). Identification of a novel sildenafil analogue in an adulterated herbal supplement. Available at: [Link]
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ResearchGate. (n.d.). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Available at: [Link]
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Synthesis and characterization of N-Desmethyl-N-benzyl sildenafil
An In-Depth Technical Guide to the Synthesis and Characterization of N-Desmethyl-N-benzyl sildenafil
Prepared by: Gemini, Senior Application Scientist
Introduction
Sildenafil, the active pharmaceutical ingredient in Viagra®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Its success has led to extensive research into its analogues, both for the development of new therapeutic agents and for the identification of undeclared substances in counterfeit medicines and herbal supplements.[3][4][5] The characterization of process-related impurities and metabolites is critical for ensuring the safety and quality of the final drug product, as mandated by regulatory bodies like the ICH.[6]
N-Desmethyl-N-benzyl sildenafil is a derivative of sildenafil where the N-methyl group on the piperazine ring is replaced by a benzyl group. While not a primary metabolite, its synthesis and characterization are of significant interest for several reasons. It can serve as a crucial reference standard for analytical laboratories screening for illicit sildenafil analogues.[7] Furthermore, understanding its synthesis provides a valuable model for the preparation of other N-substituted sildenafil derivatives, contributing to the broader knowledge base of PDE5 inhibitor chemistry.
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of N-Desmethyl-N-benzyl sildenafil, designed for researchers, analytical scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a robust and reproducible process.
Part 1: Synthesis of N-Desmethyl-N-benzyl sildenafil
The chosen synthetic strategy is a convergent approach, leveraging a well-established precursor in sildenafil synthesis. The key step involves the coupling of the chlorosulfonyl derivative of the pyrazolopyrimidinone core with N-benzylpiperazine. This method is favored for its efficiency and high yield.[8]
Synthetic Pathway Overview
The synthesis proceeds in two main stages: first, the preparation of the key intermediate, 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, followed by its reaction with N-benzylpiperazine.
Caption: Synthetic pathway for N-Desmethyl-N-benzyl sildenafil.
Rationale for Experimental Choices
-
Chlorosulfonylation: The use of chlorosulfonic acid in combination with thionyl chloride is a highly effective method for the selective chlorosulfonylation at the 5'-position of the phenyl ring.[8][9] Thionyl chloride helps to drive the reaction, while the controlled temperature (0-10°C initially) is crucial to minimize potential side reactions and degradation of the pyrazolopyrimidinone core.
-
Coupling Reaction: The reaction between the sulfonyl chloride intermediate and N-benzylpiperazine is a standard nucleophilic substitution. Dichloromethane (DCM) is an excellent solvent for this step as it dissolves the sulfonyl chloride intermediate effectively and is relatively inert.[8] The reaction proceeds smoothly at room temperature without the need for a separate base, as the N-benzylpiperazine itself can neutralize the HCl byproduct, although an excess of the amine or a non-nucleophilic base could be used to drive the reaction to completion.
-
Purification: Purification via column chromatography is essential to remove unreacted starting materials and any side products, ensuring a high-purity final compound suitable for use as an analytical standard.
Experimental Protocol: Synthesis
Step 1: Preparation of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Intermediate 3)
-
To a stirred solution of chlorosulfonic acid (50 mL), carefully add 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (25 g, 80.1 mmol) portion-wise at 0–10 °C.
-
Once the addition is complete, add thionyl chloride (9.5 g, 80.1 mmol) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for approximately 4 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice (~500 g) with vigorous stirring.
-
Extract the resulting aqueous suspension with dichloromethane (2 x 250 mL).
-
Combine the organic layers. This DCM solution containing the sulfonyl chloride intermediate is typically used directly in the next step without full isolation to prevent hydrolysis.
Step 2: Synthesis of N-Desmethyl-N-benzyl sildenafil
-
To the dichloromethane solution containing the sulfonyl chloride intermediate from the previous step, add N-benzylpiperazine (15.5 g, 88.1 mmol, 1.1 equivalents) dropwise at 20–25 °C.
-
Stir the reaction mixture for 2-4 hours at room temperature. Monitor for the disappearance of the sulfonyl chloride intermediate.
-
Wash the reaction mixture sequentially with a 5% aqueous sodium bicarbonate solution (100 mL) and demineralized water (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford N-Desmethyl-N-benzyl sildenafil as a white to off-white solid.
Part 2: Characterization
A multi-technique approach is required for the unambiguous structural confirmation and purity assessment of the synthesized N-Desmethyl-N-benzyl sildenafil. This involves High-Performance Liquid Chromatography (HPLC) for purity, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.
Analytical Workflow
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An In-Depth Technical Guide to the Putative Mechanism of Action of N-Desmethyl-N-benzyl Sildenafil
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), has revolutionized the treatment of erectile dysfunction and pulmonary arterial hypertension. Its mechanism of action, centered on the enhancement of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, is well-established. However, the pharmacological landscape is populated by a myriad of sildenafil analogues, either as metabolites, impurities, or novel chemical entities. This technical guide provides an in-depth exploration of N-Desmethyl-N-benzyl sildenafil, a known derivative of sildenafil. While direct pharmacological data on this specific analogue remains scarce in publicly accessible literature, this guide will leverage a comprehensive understanding of sildenafil's mechanism and structure-activity relationships to postulate a putative mechanism of action for N-Desmethyl-N-benzyl sildenafil. Furthermore, we will present a detailed, field-proven experimental protocol for its in-vitro characterization, empowering researchers to elucidate its precise pharmacological profile.
The Foundational Mechanism: Sildenafil's Inhibition of PDE5
To comprehend the potential action of any sildenafil analogue, a robust understanding of the parent compound's mechanism is paramount. Sildenafil's therapeutic effects are a direct consequence of its selective inhibition of cGMP-specific phosphodiesterase type 5 (PDE5).[1][2][3]
The physiological process of penile erection is initiated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[3][4] NO activates the enzyme guanylate cyclase, which in turn elevates the intracellular concentration of cyclic guanosine monophosphate (cGMP).[3] cGMP is a critical second messenger that activates protein kinase G (PKG), leading to a cascade of events that results in the relaxation of smooth muscle in the corpus cavernosum. This relaxation allows for increased blood flow, leading to an erection.[1]
The action of cGMP is terminated by its hydrolysis to GMP by phosphodiesterases. In the corpus cavernosum, PDE5 is the predominant isozyme responsible for cGMP degradation.[5] Sildenafil, with a molecular structure that mimics cGMP, acts as a competitive inhibitor of PDE5.[1][2] By binding to the active site of PDE5, sildenafil prevents the breakdown of cGMP, thereby potentiating the effects of NO and prolonging smooth muscle relaxation and vasodilation.[1][3]
The Role of the Major Metabolite: N-Desmethyl Sildenafil
Sildenafil is primarily metabolized in the liver by cytochrome P450 enzymes, predominantly CYP3A4 and to a lesser extent CYP2C9.[6][7] This process involves the N-demethylation of the piperazine ring, yielding the major circulating metabolite, N-desmethyl sildenafil (also known as UK-103,320).[2][8][9] This metabolite is not inert; it exhibits approximately 50% of the in-vitro potency of sildenafil for PDE5 inhibition.[3][7][10] With plasma concentrations reaching about 40% of the parent drug, N-desmethyl sildenafil is estimated to contribute to roughly 20% of the overall pharmacological effect of sildenafil.[2][7]
N-Desmethyl-N-benzyl Sildenafil: A Structural Perspective
N-Desmethyl-N-benzyl sildenafil is a derivative of sildenafil characterized by two key structural modifications:
-
N-Desmethylation: Similar to the major metabolite, the methyl group on the piperazine ring is absent.
-
N-Benzylation: A benzyl group (a phenyl ring attached to a methylene group, -CH2-Ph) is attached to the nitrogen of the piperazine ring where the methyl group was previously located.
These modifications are significant and can be expected to alter the molecule's physicochemical properties and its interaction with the PDE5 active site.
| Compound | Molecular Formula | Structural Feature on Piperazine Nitrogen |
| Sildenafil | C22H30N6O4S | Methyl group (-CH3) |
| N-Desmethyl Sildenafil | C21H28N6O4S | Hydrogen (-H) |
| N-Desmethyl-N-benzyl Sildenafil | C28H34N6O4S | Benzyl group (-CH2-C6H5)[11] |
Postulated Mechanism of Action and Structure-Activity Relationship (SAR) Insights
The core pyrazolopyrimidinone structure of sildenafil is crucial for its inhibitory activity, as it mimics the guanine base of cGMP. The modifications on the piperazine ring primarily influence the compound's selectivity and pharmacokinetic properties.
The introduction of a bulky, lipophilic benzyl group in place of the small methyl group is a substantial alteration. This change could have several consequences:
-
Steric Hindrance: The larger benzyl group may introduce steric hindrance within the PDE5 active site, potentially altering the binding affinity and orientation of the inhibitor. The precise effect, whether beneficial or detrimental to binding, would depend on the specific topology of the binding pocket.
-
Increased Lipophilicity: The benzyl group will significantly increase the lipophilicity of the molecule compared to both sildenafil and N-desmethyl sildenafil. This could impact its absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can sometimes lead to enhanced cell permeability but may also result in increased non-specific binding and altered metabolic pathways.
-
Hydrophobic Interactions: The phenyl ring of the benzyl group could potentially form new hydrophobic or π-π stacking interactions with amino acid residues in the PDE5 active site, which could either enhance or reduce its binding affinity.[4]
Given that N-desmethyl sildenafil retains significant PDE5 inhibitory activity, it is highly probable that N-Desmethyl-N-benzyl sildenafil also functions as a PDE5 inhibitor . The critical question is its potency relative to sildenafil. Without experimental data, it is difficult to predict with certainty. However, the addition of the benzyl group is a significant modification that could either enhance or diminish its inhibitory activity.
Experimental Protocol: In-Vitro PDE5 Inhibition Assay
To definitively determine the mechanism and potency of N-Desmethyl-N-benzyl sildenafil, a robust in-vitro PDE5 inhibition assay is required. The following protocol outlines a standard, reliable method for this purpose.
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-Desmethyl-N-benzyl sildenafil against human recombinant PDE5A1.
Materials:
-
Human recombinant PDE5A1 enzyme
-
N-Desmethyl-N-benzyl sildenafil
-
Sildenafil (as a positive control)
-
cGMP (substrate)
-
Snake venom nucleotidase
-
Inorganic pyrophosphatase
-
Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5)
-
Malachite green reagent for phosphate detection
-
96-well microplates
-
Incubator
-
Microplate reader
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of N-Desmethyl-N-benzyl sildenafil and sildenafil in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for the dose-response curve.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the diluted N-Desmethyl-N-benzyl sildenafil or sildenafil to the respective wells.
-
Add the human recombinant PDE5A1 enzyme to all wells except the negative control.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding cGMP.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Termination and Detection:
-
Terminate the enzymatic reaction.
-
Add snake venom nucleotidase and inorganic pyrophosphatase to convert the reaction product (GMP) to guanosine and inorganic phosphate (Pi).
-
Add the malachite green reagent, which will react with the inorganic phosphate to produce a colored complex.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway of Sildenafil Action
Caption: The NO/cGMP signaling pathway and the inhibitory action of sildenafil analogues on PDE5.
Experimental Workflow for PDE5 Inhibition Assay
Caption: A step-by-step workflow for the in-vitro determination of PDE5 inhibition.
Conclusion and Future Directions
N-Desmethyl-N-benzyl sildenafil represents an intriguing but under-characterized analogue of sildenafil. Based on its structural similarity to sildenafil and its primary metabolite, it is highly likely that its core mechanism of action is the inhibition of phosphodiesterase type 5. The introduction of the N-benzyl group is a significant structural modification that is expected to modulate its potency and pharmacokinetic profile.
This technical guide provides a foundational understanding of the putative mechanism of N-Desmethyl-N-benzyl sildenafil and, more importantly, a clear and actionable experimental framework for its definitive characterization. The elucidation of the IC50 value and selectivity profile of this and other sildenafil analogues is crucial for a comprehensive understanding of their potential physiological and toxicological effects. Future research should focus on performing the described in-vitro assays, followed by studies to determine its metabolic fate and in-vivo efficacy and safety.
References
-
Sildenafil - Wikipedia. [Link]
- Ghofrani, H. A., Osterloh, I. H., & Grimminger, F. (2006). Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond. Nature reviews Drug discovery, 5(8), 689-702.
- Corbin, J. D., & Francis, S. H. (2002). Pharmacology of phosphodiesterase-5 inhibitors. International journal of clinical practice, 56(6), 453-459.
- Muirhead, G. J., Rance, D. J., Walker, D. K., & Wastall, P. (2002). The effects of the CYP3A4 inhibitor, ritonavir, on the pharmacokinetics of a single oral dose of sildenafil in healthy male volunteers. British journal of clinical pharmacology, 53 Suppl 1(Suppl 1), 23S–30S.
- Shin, H. S., Bae, S. K., Lee, Y. J., Lee, J. K., & Lee, M. G. (2008). Pharmacokinetics of sildenafil and its active metabolite, N-desmethylsildenafil, after single oral administration of sildenafil in healthy subjects. International journal of clinical pharmacology and therapeutics, 46(7), 363–369.
- Hyland, R., Roe, E. G., Jones, B. C., & Smith, D. A. (2001). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British journal of clinical pharmacology, 51(3), 239–248.
- Kotera, J., Fujishige, K., & Omori, K. (2000). Molecular cloning and characterization of a novel cGMP-specific phosphodiesterase (PDE5A2) from human heart. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1500(2), 248-256.
- Dunn, P. J. (2005). Synthesis of commercial phosphodiesterase-5 inhibitors. Organic Process Research & Development, 9(1), 88-97.
- Walker, D. K., Ackland, M. J., James, G. C., Muirhead, G. J., Rance, D. J., Wastall, P., & Wright, P. A. (1999). Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man. Xenobiotica, 29(3), 297-310.
-
Viagra (sildenafil citrate) tablets label - accessdata.fda.gov. [Link]
- Sung, B. J., Hwang, K. Y., Jeon, Y. H., Lee, J. I., Heo, Y. S., Kim, J. H., ... & Cho, J. M. (2003). Structure of the catalytic domain of human phosphodiesterase 5 with bound sildenafil and vardenafil.
- Francis, S. H., & Corbin, J. D. (2005). Molecular mechanisms and pharmacology of phosphodiesterase-5 inhibitors. Current urology reports, 6(6), 457-465.
- Boolell, M., Allen, M. J., Ballard, S. A., Gepi-Attee, S., Muirhead, G. J., Naylor, A. M., ... & Gingell, C. (1996). Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. International journal of impotence research, 8(2), 47-52.
-
Shimadzu. High Sensitive Detection and Quantification of Thirty-Two Synthetic PDE-5 Inhibitors and Analogues Adulterated in Health Supplement. [Link]
-
BellBrook Labs. Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. [Link]
- Eardley, I., Ellis, P., Boolell, M., & Wulff, M. (2002). Onset and duration of action of sildenafil for the treatment of erectile dysfunction. British journal of clinical pharmacology, 53 Suppl 1(Suppl 1), 61S–65S.
-
Synthesis of Sildenafil Citrate. [Link]
-
REVATIO (sildenafil) injection label - accessdata.fda.gov. [Link]
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- 2. Sildenafil - Wikipedia [en.wikipedia.org]
- 3. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. N-Desmethyl Sildenafil | Drug Metabolite | TargetMol [targetmol.com]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Bioequivalence Studies of Sildenafil Citrate Orodispersible Film Administered with and without Water vs ViagraⓇ Film-Coated Tablets in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Discovery, Chemistry, and Analysis of Sildenafil Analogues
Executive Summary
This technical guide analyzes the medicinal chemistry, structural evolution, and analytical detection of sildenafil (Viagra) and its derivatives.[1] Originally synthesized as UK-92,480 for angina pectoris, sildenafil’s pharmacophore became the template for a new class of PDE5 inhibitors.[2] This document details the structure-activity relationships (SAR) governing potency, the proliferation of "designer" analogues in the grey market, and the rigorous LC-MS/MS and NMR protocols required for their identification.
The Genesis: From Hemodynamics to Hydrodynamics
The discovery of sildenafil is a classic case of drug repositioning driven by phenotypic screening rather than the original target hypothesis.
The UK-92,480 Candidate
In 1989, Pfizer researchers at the Sandwich, UK facility sought to synthesize a selective inhibitor of phosphodiesterase type 5 (PDE5).[3] The rationale was that PDE5 inhibition would prevent the degradation of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells, leading to vasodilation and relief from angina pectoris.
-
Original Indication: Anti-anginal / Antihypertensive.
-
Mechanism: Potentiation of the NO/cGMP pathway.
-
Clinical Failure: Phase I trials revealed that UK-92,480 had a short half-life and induced only modest changes in systemic blood pressure. However, male volunteers reported a distinct side effect: penile erections.
-
The Pivot: The expression of PDE5 is exceptionally high in the corpus cavernosum. The drug was repurposed for Erectile Dysfunction (ED), leading to FDA approval in 1998.[2][3][4][5]
Mechanism of Action
Sildenafil acts as a competitive inhibitor, mimicking the structure of cGMP and occupying the catalytic site of PDE5.
Figure 1: The NO/cGMP signaling cascade.[2] Sildenafil competitively inhibits PDE5, preventing the hydrolysis of cGMP to inactive 5'-GMP, thereby sustaining smooth muscle relaxation.
Medicinal Chemistry & Structure-Activity Relationship (SAR)
The potency of sildenafil and its analogues relies on specific interactions within the PDE5 catalytic domain, particularly the Q-pocket .
The Pharmacophore
The sildenafil molecule consists of three primary structural domains:
-
Pyrazolopyrimidinone Core: Mimics the guanine ring of cGMP.
-
Ethoxyphenyl Group: Occupies a hydrophobic pocket.
-
Methylpiperazine Sulfonyl Group: Improves solubility and pharmacokinetic profile.
Key Molecular Interactions
Crystallographic studies reveal that the selectivity of sildenafil over other PDE families (like PDE3, involved in cardiac contractility) is driven by specific residues:
-
Glutamine 817 (Gln817): This is the critical anchor. The pyrazolopyrimidinone core forms a bidentate hydrogen bond with the amide side chain of Gln817. This mimics the interaction Gln817 has with the guanine base of the natural substrate (cGMP).
-
Hydrophobic Clamp: The phenyl group of sildenafil is "clamped" by hydrophobic residues Phe820 and Val782 .
-
The "Lid" Region: Residues like Tyr612 interact with the inhibitor, stabilizing the closed conformation of the enzyme.
Structural Evolution: Vardenafil & Tadalafil
While sildenafil was the first, subsequent analogues optimized the scaffold:
| Drug | Core Structure | Key SAR Difference | Half-Life (t1/2) |
| Sildenafil | Pyrazolo[4,3-d]pyrimidin-7-one | Baseline pharmacophore.[2] High affinity for Gln817. | ~4 hours |
| Vardenafil | Imidazo[5,1-f][1,2,4]triazin-4-one | Nitrogen position shift in the core ring. Slightly higher potency due to optimized hydrophobic fit. | ~4-5 hours |
| Tadalafil | Beta-carboline (Indole) | Completely distinct scaffold. Lacks the "purine mimic" core but occupies the same site via different contacts. | ~17.5 hours |
The "Hidden" Analogues: Illicit Derivatives
A significant challenge in modern drug safety is the emergence of "designer" PDE5 inhibitors found in adulterated dietary supplements. These compounds are structurally modified to evade standard library screening while retaining biological activity.
Common Structural Modifications
Clandestine chemists modify the sildenafil scaffold at non-critical positions to alter the molecular weight (MW) and retention time (RT) without destroying the Gln817 interaction.
-
Thio-Analogues: Replacing the carbonyl oxygen on the pyrazolopyrimidinone ring with sulfur (e.g., Thiosildenafil , Thiohomosildenafil ).[6]
-
Effect: Increases lipophilicity; evades UV detection at standard wavelengths.
-
-
Homologation: Extending alkyl chains.
-
Example:Homosildenafil (ethyl group replaces methyl on the piperazine ring).
-
-
Sulfonyl Modifications: Altering the sulfonamide linkage.
-
Example:Acetildenafil (acetyl group replaces the sulfonyl moiety).
-
Risk Profile
These unapproved analogues possess unknown toxicology. For instance, Hongdenafil and Aminotadalafil have been detected in "all-natural" sexual enhancement pills, posing severe risks of hypotension when combined with nitrates.
Analytical Protocol: Detection of Novel Analogues
To identify these evasive compounds, a self-validating workflow utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.
Experimental Workflow
Figure 2: Decision tree for the identification of known and novel PDE5 inhibitor analogues.
Detailed Protocol: LC-MS/MS Screening
This protocol ensures the detection of both polar (sildenafil) and lipophilic (thio-analogues) compounds.
A. Sample Preparation:
-
Homogenize sample (tablet/capsule).
-
Extract 50 mg powder with 10 mL Methanol:Water (50:50) .
-
Sonicate for 15 mins; Centrifuge at 4000 rpm for 10 mins.
-
Filter supernatant through 0.22 µm PTFE filter.
B. LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water (Proton source for ESI).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 10% B to 90% B over 10 minutes.
C. MS Settings (ESI+):
-
Ionization: Electrospray Positive (ESI+). Analogues are basic (nitrogen-rich) and protonate easily
. -
Scan Mode: Multiple Reaction Monitoring (MRM) for knowns; Precursor Ion Scan for unknowns.
-
Common Transitions:
D. Validation Criteria:
-
Retention time deviation < 2%.[1]
-
Signal-to-Noise (S/N) ratio > 10 for Limit of Quantitation (LOQ).
-
Two transition ions required for confirmation (Quantifier/Qualifier ratio).
Future Horizons
The history of sildenafil analogues is shifting from "me-too" drugs for ED toward novel therapeutic indications.[2]
-
Alzheimer's Disease: PDE5 inhibitors are being investigated for their ability to enhance cGMP-mediated neuroplasticity and blood flow in the brain.
-
Pulmonary Arterial Hypertension (PAH): Sildenafil is already approved (Revatio), but newer analogues aim for higher lung selectivity to reduce systemic side effects.
References
-
Pfizer's Discovery: Campbell, S. F. (2000). Science, art and drug discovery: a personal perspective. Clinical Science, 99(4), 255–260. Link
-
Mechanism & SAR: Corbin, J. D., & Francis, S. H. (1999). Cyclic GMP phosphodiesterase-5: target of sildenafil.[2][3][5][7][14][16][19] Chemtracts-Biochemistry and Molecular Biology, 12, 654-658. Link
-
Gln817 Interaction: Sung, B. J., et al. (2003).[20][21] Structure of the catalytic domain of human phosphodiesterase 5 with PDE5 inhibitors. Nature, 425(6953), 98-102. Link
-
Illicit Analogues: Venhui, B. J., & de Kaste, D. (2012). Towards a decade of detecting new analogues of PDE5 inhibitors in supplements. Journal of Pharmaceutical and Biomedical Analysis, 70, 545-554. Link
-
LC-MS/MS Methodology: Patel, D. N., et al. (2014).[13] Simultaneous determination of sildenafil, tadalafil, vardenafil and their analogues in dietary supplements using LC-MS/MS.[6][15] Journal of Food and Drug Analysis, 22(3), 305-312. Link
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- 8. Monitoring by LC-MS/MS of 48 compounds of sildenafil, tadalafil, vardenafil and their analogues in illicit health food products in the Korean market advertised as enhancing male sexual performance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple quadrupole linear ion trap mass spectrometer - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 16. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
- 19. Sulfoaildenafil - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Phosphodiesterase-5 Gln817 is critical for cGMP, vardenafil, or sildenafil affinity: its orientation impacts cGMP but not cAMP affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of N-Desmethyl-N-benzyl sildenafil
A Senior Application Scientist's Perspective on Synthesis, Characterization, and Methodologies
Introduction
N-Desmethyl-N-benzyl sildenafil is a derivative of sildenafil, the well-known phosphodiesterase type 5 (PDE5) inhibitor. As a structural analogue, it is of significant interest to researchers in drug development and medicinal chemistry for its potential as a reference standard, a metabolite, or a new chemical entity with modified pharmacological properties. This guide provides a comprehensive overview of the anticipated physicochemical properties of N-Desmethyl-N-benzyl sildenafil and outlines the requisite experimental protocols for their determination. While specific experimental data for this molecule is not widely published, this document serves as a roadmap for its synthesis, purification, and in-depth characterization, drawing upon established knowledge of sildenafil and its other analogues.
Molecular Structure and Basic Information
N-Desmethyl-N-benzyl sildenafil, systematically named 5-(5-((4-Benzylpiperazin-1-yl)sulfonyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is characterized by the substitution of the N-methyl group on the piperazine ring of sildenafil with a benzyl group. This modification is expected to influence its physicochemical properties, such as solubility, lipophilicity, and ultimately its pharmacokinetic profile.
Table 1: Basic Chemical Information for N-Desmethyl-N-benzyl sildenafil
| Property | Value | Source |
| CAS Number | 1446089-82-2 | [1][2] |
| Molecular Formula | C28H34N6O4S | [2] |
| Molecular Weight | 550.68 g/mol | [2] |
| Appearance | White to Light Beige Solid | [2] |
| Application | Pharmaceutical reference standard | [1][2] |
Synthesis and Structural Elucidation
The synthesis of N-Desmethyl-N-benzyl sildenafil can be logically inferred from established synthetic routes for sildenafil and its analogues.[3][4] The primary approach involves the reaction of a key intermediate, 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, with N-benzylpiperazine.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for N-Desmethyl-N-benzyl sildenafil.
Experimental Protocol for Synthesis
-
Chlorosulfonylation of the Sildenafil Core: The sildenafil core, 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is reacted with an excess of chlorosulfonic acid, potentially with thionyl chloride, to yield the sulfonyl chloride intermediate.[3]
-
Coupling with N-Benzylpiperazine: The resulting sulfonyl chloride is then reacted with N-benzylpiperazine in an appropriate solvent (e.g., dichloromethane) to form the desired product.
-
Purification: The crude product is purified using standard techniques such as recrystallization from a suitable solvent (e.g., methanol) or column chromatography.[3]
Structural Elucidation
The identity and purity of the synthesized N-Desmethyl-N-benzyl sildenafil must be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The presence of signals corresponding to the benzyl group and the absence of the N-methyl signal from sildenafil would be key indicators.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule.
Physicochemical Properties and Characterization
The benzyl substitution is expected to increase the lipophilicity of the molecule compared to sildenafil. A comprehensive characterization of its physicochemical properties is crucial for understanding its behavior in biological systems and for formulation development.
Table 2: Comparison of Known and Predicted Physicochemical Properties
| Property | Sildenafil | N-Desmethyl sildenafil | N-Desmethyl-N-benzyl sildenafil (Predicted) |
| Molecular Weight | 474.58 g/mol | 460.55 g/mol [5] | 550.68 g/mol [2] |
| Melting Point | 187-189 °C | Not available | Likely a crystalline solid with a distinct melting point, potentially higher than sildenafil due to increased molecular weight. |
| pKa | ~6.5 and ~9.5 | Similar to sildenafil | Expected to have a similar basic pKa associated with the piperazine nitrogen. |
| logP | ~1.5 - 2.8 | Similar to sildenafil | Expected to be higher than sildenafil due to the addition of the lipophilic benzyl group. |
| Aqueous Solubility | Poorly soluble | Not available | Expected to have lower aqueous solubility than sildenafil. |
| Solubility in Organic Solvents | Soluble in DMSO, ethanol | Soluble in DMSO, DMF[6] | Expected to be soluble in common organic solvents like DMSO, DMF, and potentially chlorinated solvents. |
Experimental Protocols for Physicochemical Characterization
-
Methodology: Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point and assessing the crystallinity of the compound. A small, accurately weighed sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Expected Outcome: A sharp endothermic peak will indicate the melting point of the crystalline solid.
-
Methodology: Potentiometric titration is a reliable method. A solution of the compound in a suitable solvent system (e.g., water/methanol) is titrated with a standardized acid or base. The pH is monitored throughout the titration, and the pKa values are determined from the inflection points of the titration curve.
-
Causality: The pKa values are critical for predicting the ionization state of the molecule at different physiological pHs, which in turn affects its solubility, absorption, and distribution.
-
Methodology: The shake-flask method using n-octanol and a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) is the gold standard. The compound is dissolved in one phase, the two phases are mixed until equilibrium is reached, and the concentration of the compound in each phase is determined by HPLC-UV. The logP is calculated as the logarithm of the ratio of the concentrations in the octanol and aqueous phases.
-
Causality: LogP is a key indicator of a drug's ability to cross biological membranes. The increased lipophilicity of the benzyl derivative is expected to enhance membrane permeability.
-
Methodology: Equilibrium solubility is determined by adding an excess of the solid compound to various solvents (e.g., water, buffers of different pH, ethanol, propylene glycol) and shaking the suspension at a constant temperature until equilibrium is reached. The supernatant is then filtered and the concentration of the dissolved compound is quantified by a validated HPLC-UV method.
-
Data Presentation: Results should be presented in a table format, expressing solubility in mg/mL or µg/mL.
Analytical Workflow for Characterization
Caption: A logical workflow for the comprehensive characterization of N-Desmethyl-N-benzyl sildenafil.
Stability Assessment
A crucial aspect of physicochemical characterization is the stability of the compound under various conditions. A stability-indicating HPLC method should be developed and validated for this purpose.
Forced Degradation Studies
-
Methodology: The compound should be subjected to stress conditions as per ICH guidelines, including:
-
Acidic hydrolysis: 0.1 M HCl
-
Basic hydrolysis: 0.1 M NaOH
-
Oxidative degradation: 3% H₂O₂
-
Thermal degradation: Heating the solid at an elevated temperature (e.g., 80 °C)
-
Photostability: Exposing the solid and a solution to UV and visible light.
-
-
Analysis: Samples are analyzed at various time points using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
Trustworthiness: A self-validating system is one where the analytical method can distinguish between the intact drug and its degradation products, ensuring that the measured concentration is accurate and reflects the true stability of the compound.
Conclusion
N-Desmethyl-N-benzyl sildenafil represents an important molecule for researchers in the field of PDE5 inhibitors. While specific experimental data on its physicochemical properties are limited, this guide provides a robust framework for its synthesis, purification, and comprehensive characterization. By following the outlined experimental protocols, researchers can generate the necessary data to understand its behavior and potential applications. The increased lipophilicity due to the benzyl group is a key structural modification that warrants a thorough investigation of its impact on the molecule's overall profile.
References
-
Sawatdee, S., et al. (2021). Preparation and physicochemical characterization of sildenafil cocrystals. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 334-341. [Link]
- Phani Kumar, A., et al. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222.
- Sawatdee, S., et al. (2021). Preparation and physicochemical characterization of sildenafil cocrystals.
- Gobry, V., et al. (2000). Physicochemical Characterization of Sildenafil: Ionization, Lipophilicity Behavior, and Ionic-Partition Diagram Studied by Two-Phase Titration and Electrochemistry. Helvetica Chimica Acta, 83(7), 1465-1478.
- Galietta, G., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. Bioorganic & Medicinal Chemistry, 16(9), 4940-4950.
- Reddy, B. M., et al. (2012). HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 334-341.
- Reddy, T. S., et al. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Sci. Pharm., 84(1), 11-20.
- Sawatdee, S., et al. (2021). Preparation and physicochemical characterization of sildenafil cocrystals. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 334-341.
- Galietta, G., et al. (2008). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction.
- Melnikov, P., et al. (2003). Physicochemical Properties of Sildenafil Citrate (Viagra) and Sildenafil Base. Journal of Pharmaceutical Sciences, 92(10), 2140-2143.
- Reddy, G. J., et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmacy and Biological and Chemical Sciences, 8(2), 1374-1386.
- BenchChem. (2025).
- de Almeida, D. R., et al. (2020). UHPLC for Quality Evaluation of Genuine and Illegal Medicines Containing Sildenafil Citrate and Tadalafil. Journal of the Brazilian Chemical Society, 31(12), 2569-2578.
- Jezierska, A., et al. (2021). Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. International Journal of Molecular Sciences, 22(3), 1395.
-
Pharmaffiliates. Benzyl Sildenafil. [Link]
-
PubChem. Desmethylsildenafil. [Link]
- Abdel-Halim, M. M., & Al-Omar, M. A. (2018). Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. International Journal of Pharmaceutical Sciences and Research, 9(5), 1784-1790.
- Lee, J., et al. (2018). Isolation and characterisation of a novel sildenafil analogue adulterant, desmethylpiperazinyl propoxysildenafil, in a dietary supplement. Science & Justice, 58(6), 433-438.
- Castillo-Hernández, J. C., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Neuropsychobiology, 74(3), 145-154.
-
Wikipedia. Benzylpiperazine. [Link]
- Jezierska, A., et al. (2021). Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. Molecules, 26(4), 856.
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Methodological & Application
Application Notes & Protocols for the Use of N-Desmethyl-N-benzyl sildenafil as an Internal Standard in Bioequivalence Studies of Sildenafil
Introduction: The Imperative for Precision in Bioequivalence
Bioequivalence (BE) studies are a cornerstone of generic drug approval, providing the critical evidence that a new formulation performs comparably to an existing reference product.[1][2][3] The fundamental premise of these studies is to demonstrate that the rate and extent of absorption of the active pharmaceutical ingredient (API) are within a predefined equivalence margin.[3][4][5] For sildenafil, a widely used treatment for erectile dysfunction, establishing bioequivalence requires highly accurate and precise quantification of the drug and its primary active metabolite, N-desmethyl sildenafil, in biological matrices such as human plasma.[4][6][7]
The inherent variability of bioanalytical processes—from sample extraction to instrument response—necessitates the use of an internal standard (IS). An ideal internal standard is a compound that behaves chemically and physically like the analyte of interest but is distinguishable by the analytical system, typically by mass.[8] Its purpose is to normalize for any analyte loss during sample processing and for fluctuations in instrument performance, thereby ensuring the integrity and reproducibility of the data.[8][9][10] While various compounds, including deuterated analogs like sildenafil-d8, have been successfully used, this document details the application of N-Desmethyl-N-benzyl sildenafil as a suitable internal standard for the bioquantification of sildenafil in BE studies.[6][11][12]
Scientific Rationale: Why N-Desmethyl-N-benzyl sildenafil?
The selection of an internal standard is a critical decision in bioanalytical method development. The chosen compound should ideally share structural similarities with the analyte to ensure similar behavior during extraction and ionization. N-Desmethyl-N-benzyl sildenafil, a derivative of sildenafil, presents a compelling case for its use as an internal standard for several key reasons:
-
Structural Analogy: As a close structural analog of sildenafil, it is predicted to have similar chromatographic retention times and extraction efficiencies.[13][14] This co-elution, without isobaric interference, is a hallmark of a good internal standard.
-
Physicochemical Properties: Its similar polarity and ionization characteristics in mass spectrometry ensure that it behaves comparably to sildenafil during both the sample preparation and detection phases.
-
Mass Differentiation: The distinct molecular weight of N-Desmethyl-N-benzyl sildenafil allows for clear differentiation from sildenafil and its major metabolite, N-desmethyl sildenafil, by a mass spectrometer, which is essential for simultaneous quantification.[14]
-
Stability: It is expected to exhibit comparable stability to sildenafil under the conditions of sample collection, processing, and storage.
The logical workflow for a bioequivalence study leveraging this internal standard is outlined below.
Caption: High-level workflow for a sildenafil bioequivalence study.
Detailed Bioanalytical Protocol
This protocol outlines the validated method for the quantification of sildenafil in human plasma using N-Desmethyl-N-benzyl sildenafil as the internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Reference Standards: Sildenafil Citrate, N-Desmethyl-N-benzyl sildenafil.
-
Solvents: HPLC-grade Methanol and Acetonitrile.
-
Reagents: Formic acid, Ammonium acetate, Ultrapure water.
-
Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant).
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Sildenafil Citrate and N-Desmethyl-N-benzyl sildenafil into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol. These stocks should be stored at 2-8°C.
-
-
Sildenafil Working Solutions (for Calibration and QC):
-
Prepare a series of working solutions by serially diluting the sildenafil primary stock with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to spike blank plasma to create calibration curve (CC) standards and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the N-Desmethyl-N-benzyl sildenafil primary stock solution with 50:50 (v/v) acetonitrile/water to achieve a final concentration of 100 ng/mL. The optimal concentration should be determined during method development to yield a consistent and robust instrument response.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting sildenafil from plasma.[15]
-
Aliquoting: Label and aliquot 100 µL of each study sample, CC standard, and QC sample into a 1.5 mL microcentrifuge tube.
-
Spiking: Add 25 µL of the IS working solution (100 ng/mL) to all tubes except for the blank plasma (which receives 25 µL of diluent).
-
Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.
-
Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation via protein precipitation.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Sildenafil: 475.2 → 283.3 N-Desmethyl-N-benzyl sildenafil (IS): 551.7 → 475.3 (Predicted) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Note: The MRM transition for N-Desmethyl-N-benzyl sildenafil is predicted based on its chemical structure (C28H34N6O4S, MW: 550.68) and common fragmentation patterns of similar molecules. This must be empirically determined and optimized during method development.[14]
Method Validation According to Regulatory Guidelines
The bioanalytical method must be rigorously validated to ensure its reliability, in accordance with guidelines from regulatory bodies like the FDA and EMA.[5][9][16]
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte and IS from endogenous components in the matrix is confirmed by analyzing blank plasma from at least six different sources.
-
Linearity and Range: The calibration curve should demonstrate a linear relationship between the analyte/IS peak area ratio and the nominal concentration. For sildenafil, a typical range is 1.0 to 1000 ng/mL.[6][12][17] The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Intra-day and inter-day accuracy and precision are assessed by analyzing QC samples at low, medium, and high concentrations (LQC, MQC, HQC) on multiple days. The precision (%CV) should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ), and the accuracy (%RE) should be within ±15% (±20% at LLOQ).[6][17]
-
Recovery: The extraction efficiency of sildenafil and the IS from the plasma matrix should be consistent and reproducible across the concentration range.
-
Matrix Effect: Assessed to ensure that co-eluting matrix components do not cause ion suppression or enhancement, which could affect the accuracy of quantification.
-
Stability: The stability of sildenafil in plasma must be evaluated under various conditions that mimic the sample lifecycle:
Data Analysis and Bioequivalence Determination
-
Quantification: The concentration of sildenafil in each sample is calculated from the linear regression equation of the calibration curve, based on the peak area ratio of sildenafil to N-Desmethyl-N-benzyl sildenafil (IS).
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including Cmax (maximum concentration), AUC0-t (area under the concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (AUC extrapolated to infinity), are calculated for both the test and reference products for each subject.[9]
-
Statistical Assessment: The log-transformed Cmax and AUC values are analyzed using an Analysis of Variance (ANOVA) model. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters must fall within the acceptance range of 80.00% to 125.00% to conclude bioequivalence.[3][4]
Conclusion
The use of N-Desmethyl-N-benzyl sildenafil as an internal standard provides a robust and reliable approach for the quantification of sildenafil in human plasma for bioequivalence studies. Its structural similarity to the analyte ensures that it effectively normalizes for variability during sample processing and analysis. A meticulously validated LC-MS/MS method, as outlined in this protocol, is fundamental to generating the high-quality data required to meet the stringent criteria set forth by global regulatory agencies and to ensure that generic sildenafil formulations are safe and effective for patient use.
References
- Vertex AI Search. (2025, February 18).
- Sheu, M. T., Wu, A. B., Yeh, G. C., Hsia, A., & Ho, H. O. (2003, July 5). Development of a liquid chromatographic method for bioanalytical applications with sildenafil.
- Tesfu, M. K. (2001). Development and Validation of Bioanalytical Assay Methods for Sildenafil in Human Plasma.
- Semantic Scholar. (2012, May 9).
- Journal of Applied Pharmaceutical Science. (2012, June 15).
- ThaiScience.
- European Medicines Agency. (2022, August 10). Guidelines for Bioequivalence.
- ResearchGate. (2025, August 5). DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MATRIX EFFECT CONTROLLED ESTIMATION OF SILDENAFIL AND N-DESMETHYL SILDENAFIL IN HUMAN PLASMA USING LC-MS/MS.
- Ingenta Connect.
- ResearchGate. (2025, August 27). (PDF)
- ResearchGate. (2025, August 6). (PDF)
- Raber, S., et al. (2017, April 11). Bioequivalence study of a new sildenafil 100 mg orodispersible film compared to the conventional film-coated 100 mg tablet administered to healthy male volunteers. Drug Design, Development and Therapy, 11, 1239–1247.
- Royal Society of Chemistry. (n.d.). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods.
- Credevo. (2025, June 15).
- Dove Medical Press. Bioequivalence study of a new sildenafil 100 mg orodispersible film compared to the - Appendix 1.
- Geneesmiddeleninformatiebank. (2019, March 29). Public Assessment Report Scientific discussion Sildenafil Sandoz 100 mg tablets.
- Foley & Lardner LLP. (2024, November 13). FDA now recommends only one study to show bioequivalence for certain oral drug products.
- PubMed. (2021, October 15).
- Outsourced Pharma. (2024, May 16). New FDA Draft Guidance Data Integrity For In Vivo Bioavailability And Bioequivalence Studies.
- BenchChem. (2025). Application Notes & Protocol: Quantification of Sildenafil in Plasma using Sildenafil-d3 as an Internal Standard by LC-MS/MS.
- Mylan Pharmaceuticals Inc. (n.d.).
- U.S. Food and Drug Administration. (2022, August 18). Bioequivalence Studies for Generic Drug Development.
- ResearchGate. (n.d.). (PDF)
- PubMed. (2021, February 15).
- RJPBCS. (2017).
- Pharmaffiliates. Chemical Name : N-Desmethyl-N-benzyl Sildenafil-d5.
- Semantic Scholar. (2021, April 15). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societa.
- Daicel Pharma Standards. Sildenafil Impurities Manufacturers & Suppliers.
- ChemicalBook. (2023, April 23). N-Desmethyl-N-benzyl Sildenafil | 1446089-82-2.
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- 7. Bioequivalence Studies of Sildenafil Citrate Orodispersible Film Administered with and without Water vs ViagraⓇ Film-Coated Tablets in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Bioequivalence Analysis of Sildenafil in Human Plasma Using LC-MS/MS: Method Development, Validation, and Volunteer Study Results | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
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- 17. Development of a liquid chromatographic method for bioanalytical applications with sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Tandem Mass Spectrometry Strategies for the Identification and Quantitation of Sildenafil and its Major Metabolite (N-desmethylsildenafil)
Abstract
This application note details a robust, self-validating protocol for the simultaneous identification and quantitation of Sildenafil (Viagra®) and its primary active metabolite, N-desmethylsildenafil (UK-103,320), in biological matrices. Utilizing Liquid Chromatography coupled to Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS), this guide addresses the specific challenges of metabolite profiling, including isobaric interference and matrix effects. We provide a mechanistic explanation of the collision-induced dissociation (CID) pathways, offering a definitive strategy for structural elucidation.
Introduction & Biological Context
Sildenafil is a potent inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] Upon oral administration, it undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 isoform CYP3A4 (major route) and CYP2C9 (minor route).[1][3][4][5]
The primary metabolic pathway involves N-demethylation of the piperazine ring, yielding N-desmethylsildenafil . This metabolite retains approximately 50% of the parent drug's potency and accounts for roughly 20% of the total pharmacological exposure.[1] Accurate measurement of both species is critical for bioequivalence studies, toxicological assessments, and drug-drug interaction (DDI) monitoring.
Key Analytical Challenge
Because N-desmethylsildenafil (
Experimental Design Strategy (The "Why")
Sample Preparation: LLE vs. PPT
While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is the recommended standard for this application.
-
Reasoning: Sildenafil and its metabolites are moderately lipophilic. LLE using tert-butyl methyl ether (TBME) or diethyl ether provides cleaner extracts by leaving behind phospholipids that often cause ion suppression in the ESI source, a common issue in plasma analysis.
Chromatography: The Biphenyl vs. C18 Choice
While C18 columns are standard, a Biphenyl stationary phase is superior for this specific application.
-
Reasoning: The
interactions offered by biphenyl phases provide enhanced selectivity for the aromatic pyrazolopyrimidine core of Sildenafil, resulting in sharper peak shapes and better separation of minor polar metabolites compared to standard alkyl-chain phases.
Mass Spectrometry: Ionization Mode
-
Mode: Positive Electrospray Ionization (ESI+).
-
Reasoning: Both analytes contain basic nitrogen atoms in the piperazine ring, making them readily protonated (
) under acidic mobile phase conditions.
Detailed Protocol
Reagents and Standards
-
Analytes: Sildenafil Citrate, N-desmethylsildenafil.[6][7][8][9]
-
Internal Standards (IS): Sildenafil-d8, N-desmethylsildenafil-d8 (Deuterated IS is mandatory to compensate for matrix effects).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate, TBME.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 100
L of plasma into a clean glass tube. -
Spike: Add 10
L of Internal Standard working solution (500 ng/mL). -
Alkalinize: Add 50
L of 0.1 M NaOH (To suppress ionization of the secondary amine, driving the analyte into the organic phase). -
Extract: Add 1.5 mL of TBME (tert-butyl methyl ether). Vortex vigorously for 5 minutes.
-
Separate: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Evaporate: Transfer the organic supernatant (top layer) to a fresh tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100
L of Mobile Phase A/B (50:50). Vortex and transfer to autosampler vials.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: Kinetex Biphenyl (50 x 2.1 mm, 2.6
m) or equivalent C18.[2] -
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.[6]
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
4.0 min: 90% B
-
4.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry (Source Parameters):
-
Source: ESI Positive.
-
Spray Voltage: 4500 V.
-
Temperature: 500°C.
-
Curtain Gas: 30 psi.
Results & Discussion: Fragmentation Logic
Precursor and Product Ion Selection
The identification relies on the cleavage of the sulfonyl-piperazine bond.
-
Sildenafil (
475): The piperazine ring is methylated. Cleavage yields the core structure ( 283) and the N-methylpiperazine fragment ( 100). -
N-desmethylsildenafil (
461): The piperazine ring lacks a methyl group. Cleavage yields the same core structure ( 283) but a different piperazine fragment ( 85, rarely used due to low mass cutoff).
MRM Transitions Table
For quantitative assays (Triple Quadrupole), use the following transitions. Note that the
| Analyte | Precursor ( | Quantifier Ion ( | Qualifier Ion ( | Collision Energy (eV) | Structural Origin of Quantifier |
| Sildenafil | 475.2 | 283.2 | 100.1 | 40 | Pyrazolopyrimidine sulfonyl core |
| N-desmethyl | 461.2 | 283.2 | 311.2 | 40 | Pyrazolopyrimidine sulfonyl core |
| Sildenafil-d8 | 483.2 | 283.2 | 108.1 | 40 | Core (Deuterium is on piperazine ring, so core is unchanged) |
Note: If using High-Resolution MS (Q-TOF/Orbitrap), extraction of the exact mass with a 5 ppm window replaces the MRM transition.
Visualization of Analytical Logic
Analytical Workflow Diagram
This diagram outlines the critical path from sample to data, emphasizing the self-validating steps (IS spike and QC).
Caption: Step-by-step LC-MS/MS workflow emphasizing internal standard normalization and specific filtration stages.
Metabolic and Fragmentation Pathway
This diagram illustrates the biological conversion via CYP3A4 and the subsequent mass spectrometric fragmentation that confirms identity.
Caption: Biological metabolism via CYP3A4 and the resulting MS/MS fragmentation pathways showing common and unique ions.
References
-
Strcom, K. et al. "Determination of sildenafil and its metabolite N-desmethylsildenafil in human plasma by liquid chromatography–tandem mass spectrometry." Journal of Chromatography B, 2020.
-
FDA Center for Drug Evaluation and Research. "Viagra (Sildenafil Citrate) Clinical Pharmacology and Biopharmaceutics Review." FDA Access Data.
-
Weinmann, W. et al. "Sildenafil and N-desmethylsildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS." Analytical Methods, 2011.
-
Hyland, R. et al. "Identification of the Cytochrome P450 Enzymes Involved in the N-Demethylation of Sildenafil." British Journal of Clinical Pharmacology, 2001.
Sources
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- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
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- 4. mdpi.com [mdpi.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Simultaneous quantification of sildenafil and N-desmethyl sildenafil in human plasma by UFLC coupled with ESI-MS/MS and pharmacokinetic and bioequivalence studies in Malay population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Low-Level Detection of Sildenafil Analogues
Mission Statement: This guide addresses the critical sensitivity challenges in detecting sildenafil (Viagra) and its structural analogues (e.g., acetildenafil, thiosildenafil) within complex matrices such as herbal supplements and biological fluids.
Your Expert: Senior Application Scientist, Mass Spectrometry & Optical Spectroscopy Division.
Module 1: Sample Preparation & Extraction
The Challenge: Complex herbal matrices (e.g., Ginseng, Tongkat Ali) contain thousands of phytochemicals that cause severe ion suppression in MS, masking trace levels of analogues.
FAQ: Why is my analyte recovery inconsistent despite using QuEChERS?
Diagnosis: QuEChERS is a "catch-all" dispersive method. In complex herbal matrices, it often fails to remove alkaloids that co-elute with sildenafil analogues. The Fix: Switch to Mixed-Mode Cation Exchange (MCX/PCX) Solid Phase Extraction (SPE) . Scientific Causality: Sildenafil and its analogues possess a piperazine ring with a basic nitrogen (pKa ~8.7–9.0). By acidifying your sample, you protonate this nitrogen, allowing it to bind strongly to a cation-exchange sorbent. This allows you to wash away neutral and acidic interferences (the "matrix") with aggressive solvents before eluting the target analytes with a basic organic solvent.
Protocol: "Catch-and-Release" SPE Optimization
-
Step 1: Acidification. Dilute sample 1:1 with 4% Phosphoric Acid (
). Final pH must be < 4.0 to ensure complete protonation of the piperazine ring. -
Step 2: Loading. Load onto a Polymeric Cation Exchange (PCX) cartridge.
-
Step 3: Interference Wash.
-
Wash 1: 2% Formic Acid (Removes proteins/hydrophilic neutrals).
-
Wash 2: 100% Methanol (Crucial Step: Removes hydrophobic neutrals and acidic compounds. The charged sildenafil remains bound).
-
-
Step 4: Elution. 5% Ammonium Hydroxide in Acetonitrile/Methanol (50:50). The high pH deprotonates the analyte, releasing it from the sorbent.
Figure 1: Mixed-Mode Cation Exchange (PCX) logic for isolating basic drugs like sildenafil from complex herbal backgrounds.
Module 2: Chromatographic Separation (LC-MS/MS)
The Challenge: Isobaric analogues (compounds with the same mass but different structures) co-elute, leading to false positives or inaccurate quantitation.
FAQ: I cannot separate Sildenafil from its isomer Homosildenafil. What column should I use?
Diagnosis: Standard C18 columns rely primarily on hydrophobic interactions, which are often identical for structural isomers.
The Fix: Switch to a Biphenyl Core-Shell Column .
Scientific Causality: Sildenafil analogues contain aromatic systems (pyrazolopyrimidine and benzene rings). Biphenyl stationary phases offer distinct
FAQ: How do I detect "unknown" analogues without a reference standard?
Diagnosis: Standard MRM (Multiple Reaction Monitoring) only sees what you tell it to look for. The Fix: Implement a Precursor Ion Scan (PIS) triggered Information Dependent Acquisition (IDA) . Self-Validating System:
-
PIS Mode: Scan for a common fragment ion. Most sildenafil analogues share the sulfonyl-piperazine moiety, producing a characteristic fragment at m/z 283 or m/z 99.
-
IDA Trigger: If the Mass Spec sees a parent ion producing m/z 283, it automatically switches to...
-
EPI Mode: Enhanced Product Ion scan (full MS/MS spectrum) to capture the "fingerprint" of the unknown molecule for structural elucidation.
Data Summary: Common Analogues & Transitions
| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Structural Feature |
| Sildenafil | 475.2 | 283.2 | N-methyl piperazine |
| Homosildenafil | 489.2 | 297.2 | N-ethyl piperazine |
| Thiosildenafil | 491.2 | 299.2 | C=O replaced by C=S |
| Acetildenafil | 467.2 | 283.2 | Acetyl group modification |
Module 3: Ultra-Sensitive Rapid Screening (SERS)
The Challenge: Need for field detection of trace adulterants without an LC-MS/MS.
FAQ: My SERS signal is weak and not reproducible. How do I fix this?
Diagnosis: Inconsistent "hot spots" (areas of high electromagnetic field enhancement) due to random nanoparticle aggregation. The Fix: Utilize the "Double Coffee-Ring Effect" (D-CRE) on Thin Layer Chromatography (TLC) plates. Scientific Causality: Simply dropping the sample on a substrate spreads the molecules too thinly.
-
Separation: Run the sample on a TLC plate to separate the sildenafil from the matrix.
-
Deposition: Apply Silver Nanoparticles (AgNPs) to the spot.
-
The Effect: As the solvent evaporates, capillary flow drives both the AgNPs and the sildenafil molecules to the outer rim of the droplet (the coffee ring). This forces the analyte into the interstitial spaces between the aggregated nanoparticles, creating a massive enhancement of the Raman signal (up to
factor) [2].
Protocol: AgNP Aggregation for SERS
-
Reagent: Citrate-reduced Silver Nanoparticles (AgNPs).
-
Aggregating Agent: 0.5 M NaCl or
.-
Why? The salt neutralizes the negative surface charge of the citrate-capped AgNPs, inducing controlled aggregation. Sildenafil molecules trapped in these "nano-gaps" yield the strongest signals.
-
-
Target Bands: Look for Raman shifts at 1235, 1401, and 1584 cm⁻¹ (C-N stretching and ring breathing modes of sildenafil) [3].
Figure 2: The Double Coffee-Ring Effect mechanism for concentrating analytes and nanoparticles to maximize SERS sensitivity.
References
-
Agilent Technologies. (2014).[1] Sample Prep for Trace Analysis of Adulterants in Erectile Dysfunction Dietary Supplements. Retrieved from
-
Truong, L. B., et al. (2019). Detection of sildenafil adulterated in herbal products using thin layer chromatography combined with surface enhanced Raman spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
-
Wang, Y., et al. (2019).[2] Rapid and Quantitative Determination of Sildenafil in Cocktail Based on Surface Enhanced Raman Spectroscopy. Molecules. Retrieved from
-
Ng, C. S., et al. (2010). Development of a screening method for the detection of analogues of sildenafil... coupled with triple quadrupole linear ion trap mass spectrometer. Analytical Methods (RSC).[3] Retrieved from
Sources
Technical Support Center: Minimizing Ion Suppression for N-Desmethyl-N-benzyl sildenafil in ESI-MS
Welcome to the technical support center for the bioanalysis of N-Desmethyl-N-benzyl sildenafil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the common challenge of ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS). Our goal is to equip you with the scientific understanding and practical solutions to ensure the accuracy, sensitivity, and reproducibility of your analytical methods.
Understanding Ion Suppression in the Context of N-Desmethyl-N-benzyl sildenafil Analysis
Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, N-Desmethyl-N-benzyl sildenafil, due to the presence of co-eluting compounds from the sample matrix.[1][2] In ESI, the analyte and matrix components compete for the limited charge on the surface of the sprayed droplets.[1] If matrix components have a higher affinity for the charge or are present in much higher concentrations, they can significantly reduce the number of analyte ions that reach the mass spectrometer, leading to a suppressed signal.[3]
N-Desmethyl-N-benzyl sildenafil, a derivative of sildenafil, is often analyzed in complex biological matrices such as plasma or serum.[4][5] These matrices are rich in endogenous components like phospholipids, salts, and proteins, which are notorious for causing ion suppression.[6] Phospholipids, in particular, are a major concern as they often co-extract with analytes and can elute in the same chromatographic window, directly interfering with the ionization process.
This guide will walk you through a systematic approach to identify, troubleshoot, and minimize ion suppression for robust and reliable quantification of N-Desmethyl-N-benzyl sildenafil.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your ESI-MS analysis of N-Desmethyl-N-benzyl sildenafil.
Problem 1: Low or No Signal for N-Desmethyl-N-benzyl sildenafil
Q: I'm injecting my sample, but I'm seeing a very low or no signal for N-Desmethyl-N-benzyl sildenafil, even at concentrations that should be detectable. What's the likely cause and how can I fix it?
A: This is a classic symptom of severe ion suppression. The high concentration of matrix components co-eluting with your analyte is likely preventing its efficient ionization.
Causality: In a complex matrix like plasma, phospholipids and salts are often the primary culprits.[3] During the ESI process, these compounds can monopolize the available charge or alter the droplet's surface tension, hindering the release of your analyte ions into the gas phase.
-
Assess Matrix Effects:
-
Protocol: Perform a post-column infusion experiment. Continuously infuse a standard solution of N-Desmethyl-N-benzyl sildenafil into the MS while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of your analyte confirms ion suppression.
-
Rationale: This directly visualizes the regions of your chromatogram where ion suppression is occurring, helping to identify if it coincides with your analyte's elution.[7]
-
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): This is a simple first step but may not be sufficient to remove all interfering components.[6][8]
-
Liquid-Liquid Extraction (LLE): LLE can offer better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[8][9]
-
Solid-Phase Extraction (SPE): This is often the most effective technique for minimizing ion suppression.[1][6][8]
-
Recommended Protocol (SPE):
-
Select a mixed-mode cation exchange SPE cartridge, as N-Desmethyl-N-benzyl sildenafil is a basic compound.
-
Condition: Condition the cartridge with methanol followed by water.
-
Load: Load the pre-treated plasma sample (e.g., diluted with a weak acid).
-
Wash: Wash with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences, followed by a stronger organic wash to remove phospholipids.
-
Elute: Elute N-Desmethyl-N-benzyl sildenafil with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent.
-
-
-
Rationale: SPE provides superior selectivity by utilizing different chemical interactions (e.g., hydrophobic, ion-exchange) to retain the analyte while allowing interfering matrix components to be washed away.[8]
-
-
Chromatographic Separation Improvement:
-
Protocol:
-
Adjust the gradient profile to increase the separation between N-Desmethyl-N-benzyl sildenafil and the early-eluting, highly polar matrix components, as well as the late-eluting phospholipids.[10]
-
Consider a different stationary phase. A biphenyl column can offer alternative selectivity through pi-pi interactions, potentially resolving the analyte from interfering compounds.[11]
-
-
Rationale: Maximizing the chromatographic resolution between the analyte and matrix components is a critical strategy to prevent them from entering the ESI source at the same time.[1][10]
-
Problem 2: Poor Reproducibility and Inconsistent Results
Q: My calibration curve is non-linear, and the precision of my quality control samples is poor. Could ion suppression be the cause?
A: Absolutely. Inconsistent ion suppression across different samples is a common reason for poor reproducibility and non-linear calibration curves.
Causality: The composition of biological matrices can vary significantly from one sample to another.[6] This variability leads to different levels of ion suppression for each sample, resulting in inconsistent analytical results.
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Protocol: Use N-Desmethyl-N-benzyl sildenafil-d5 as the internal standard.[12] The SIL-IS should be added to all samples, calibrators, and QCs at a constant concentration as early as possible in the sample preparation process.
-
Rationale: A SIL-IS is the most effective way to compensate for ion suppression.[1][2] Because it has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[1]
-
-
Matrix-Matched Calibrators:
-
Protocol: Prepare your calibration standards in the same biological matrix as your unknown samples (e.g., blank plasma).
-
Rationale: This ensures that the calibrators and the samples experience similar matrix effects, improving the accuracy of the calibration curve.[1]
-
-
Evaluate and Refine Sample Cleanup:
-
Protocol: Re-evaluate your sample preparation method using the protocols described in Problem 1 . Even with a SIL-IS, minimizing the absolute level of ion suppression is beneficial for overall assay sensitivity.
-
Rationale: A more robust sample cleanup procedure will reduce the overall variability in matrix composition between samples, leading to more consistent results.[8]
-
Frequently Asked Questions (FAQs)
Q1: How can I optimize my ESI source parameters to minimize ion suppression for N-Desmethyl-N-benzyl sildenafil?
A1: While optimizing ESI source parameters cannot eliminate ion suppression caused by co-eluting matrix components, it can enhance the overall signal and stability.[13][14] For N-Desmethyl-N-benzyl sildenafil, which is a basic compound and will be analyzed in positive ion mode, consider the following:
-
Capillary Voltage: Typically in the range of 3-5 kV for positive mode.[15] Fine-tune this to maximize the signal for your specific compound and instrument.
-
Nebulizer Gas Pressure: This affects the droplet size. Higher pressure generally leads to smaller droplets and better desolvation, but excessive pressure can sometimes cause ion suppression.[15] A typical starting point is 20-60 psi.[15]
-
Drying Gas Flow and Temperature: These parameters aid in desolvation. Optimize them to ensure complete solvent evaporation without causing thermal degradation of the analyte.
-
Flow Rate: Lowering the flow rate (e.g., using micro or nano-LC) can reduce the impact of ion suppression by creating smaller, more charged droplets that are more tolerant to non-volatile matrix components.[10][16]
Table 1: Typical Starting ESI Source Parameters for N-Desmethyl-N-benzyl sildenafil Analysis
| Parameter | Recommended Range (Positive Mode) | Rationale |
| Capillary Voltage | 3.0 - 5.0 kV | Promotes efficient ionization.[15] |
| Nebulizer Gas Pressure | 30 - 50 psig | Optimizes droplet formation for efficient desolvation.[17] |
| Drying Gas Temperature | 300 - 350 °C | Facilitates solvent evaporation.[17] |
| Drying Gas Flow | 8 - 12 L/min | Assists in desolvation and prevents solvent condensation.[17] |
Note: These are general recommendations. Optimal parameters are instrument-dependent and should be determined empirically.
Q2: What mobile phase additives are best for analyzing N-Desmethyl-N-benzyl sildenafil while minimizing ion suppression?
A2: For positive mode ESI, volatile acidic modifiers are typically used to promote protonation.
-
Formic Acid (0.1%): This is the most common and effective choice for enhancing the [M+H]+ ion signal for basic compounds like N-Desmethyl-N-benzyl sildenafil.[15][18]
-
Ammonium Formate or Ammonium Acetate (5-10 mM): These volatile buffers can also be used and may sometimes offer better peak shape and spray stability.[6]
-
Avoid Non-Volatile Buffers: Never use non-volatile buffers like phosphate or Tris, as they will contaminate the ion source and cause severe ion suppression.[3]
-
Minimize Ion-Pairing Reagents: Reagents like trifluoroacetic acid (TFA) should be used sparingly or avoided if possible, as they are known to cause significant ion suppression.[3]
Q3: Is ESI or APCI more suitable for N-Desmethyl-N-benzyl sildenafil analysis to avoid ion suppression?
A3: Electrospray ionization (ESI) is generally more susceptible to ion suppression from non-volatile matrix components compared to Atmospheric Pressure Chemical Ionization (APCI).[2] However, ESI is often more suitable for polar and thermally labile molecules. Given that N-Desmethyl-N-benzyl sildenafil is readily ionizable by ESI, the focus should be on mitigating suppression through proper sample preparation and chromatography rather than switching to APCI, unless suppression remains an insurmountable issue. If significant suppression persists, exploring APCI could be a viable alternative as it is generally less affected by matrix components.[16]
Visualizing the Workflow for Minimizing Ion Suppression
The following diagram illustrates the logical workflow for troubleshooting and mitigating ion suppression in the analysis of N-Desmethyl-N-benzyl sildenafil.
Caption: A logical workflow for diagnosing and mitigating ion suppression.
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). OMICS Online. Retrieved from [Link]
-
10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. Retrieved from [Link]
-
Ion Suppression and ESI | Mass Spectrometry Facility. (n.d.). University of Waterloo. Retrieved from [Link]
-
Parameters of the ESI source and mass spectrometer for pesticides under study. (n.d.). ResearchGate. Retrieved from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022, April 15). LCGC International. Retrieved from [Link]
-
Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies. (n.d.). SlideShare. Retrieved from [Link]
-
DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MATRIX EFFECT CONTROLLED ESTIMATION OF SILDENAFIL AND N-DESMETHYL SILDENAFIL IN HUMAN PLASMA USING LC-MS/MS. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]
-
Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). Ruthigen. Retrieved from [Link]
-
Matrix effects in liquid-chromatography electrospray mass-spectrometry (LC-ESI-MS). (2011, July 6). University of Tartu. Retrieved from [Link]
-
Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (2020, November 12). LCGC International. Retrieved from [Link]
-
Ion Suppression Chromatography(ISC). (n.d.). Chromedia. Retrieved from [Link]
-
N-Desmethyl-N-benzyl Sildenafil-d5. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016, March 1). Spectroscopy Online. Retrieved from [Link]
-
Do you know ways to remove the ionic supresion? (2018, August 1). ResearchGate. Retrieved from [Link]
-
Sildenafil. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Simple and sensitive LC-ESI-MS method for the quantitation of sildenafil in plasma samples. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Optimizing the Agilent Multimode Source. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application. (2021, October 15). National Center for Biotechnology Information. Retrieved from [Link]
-
Bioequivalence Analysis of Sildenafil in Human Plasma Using LC-MS/MS: Method Development, Validation, and Volunteer Study Results. (2025, February 18). Preprints.org. Retrieved from [Link]
-
A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/M. (n.d.). Federal Aviation Administration. Retrieved from [Link]
-
LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna. (n.d.). Phenomenex. Retrieved from [Link]
-
Development and validation of alternative methods by non-aqueous acid-base titration and derivative ultraviolet spectrophotometry for quantification of sildenafil in raw material and tablets. (n.d.). SciELO. Retrieved from [Link]
-
Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. (2020, July 7). National Center for Biotechnology Information. Retrieved from [Link]
-
Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. (n.d.). MDPI. Retrieved from [Link]
-
Simultaneous quantification of sildenafil and N-desmethyl sildenafil in human plasma by UFLC coupled with ESI-MS/MS and pharmacokinetic and bioequivalence studies in Malay population. (2014, November 17). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 4. N-Desmethyl-N-benzyl Sildenafil | 1446089-82-2 [chemicalbook.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
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- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 15. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 16. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. agilent.com [agilent.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
Comparative Potency & Technical Analysis: N-Desmethyl-N-benzyl Sildenafil vs. N-Desmethyl Sildenafil
[1]
Executive Summary
This guide provides a technical comparison of Sildenafil (the parent compound), N-desmethyl sildenafil (the primary active metabolite), and N-Desmethyl-N-benzyl sildenafil (a structural analog often identified as a designer adulterant).[1]
While Sildenafil remains the clinical gold standard for PDE5 inhibition, understanding the potency and kinetic profiles of its derivatives is critical for drug development and forensic analysis. N-desmethyl sildenafil retains significant pharmacological activity (~50% of parent), contributing to the therapeutic window.[1] In contrast, the N-benzyl analog represents a modification of the piperazine moiety, altering lipophilicity and evasion of standard screening libraries while maintaining potent PDE5 affinity.
Chemical & Structural Context
The core pharmacophore for all three compounds is the pyrazolo[4,3-d]pyrimidin-7-one ring system, which mimics the guanine ring of cGMP.[1] The differentiation lies in the N-terminus of the sulfonylpiperazine ring.
Structural Comparison Logic
-
Sildenafil: Contains an N-methyl group on the piperazine ring.[1]
-
N-desmethyl sildenafil: The N-methyl group is removed (secondary amine), increasing polarity.[1]
-
N-Desmethyl-N-benzyl sildenafil: The N-methyl is replaced by a benzyl group (phenylmethyl).[1] This significantly increases lipophilicity and steric bulk at the solvent-exposed region of the binding pocket.
Figure 1: Structural divergence at the piperazine N-terminus determining solubility and potency.[1]
Comparative Pharmacodynamics (Potency)
The primary metric for potency is the IC50 (Half-maximal inhibitory concentration) against the PDE5 enzyme.
Table 1: PDE5 Inhibition Data[2][3]
| Compound | PDE5 IC50 (nM) | Relative Potency | Selectivity Profile |
| Sildenafil | 3.5 – 3.9 | 100% (Reference) | >80-fold vs PDE1; >10-fold vs PDE6 |
| N-desmethyl sildenafil | 7.4 – 8.5 | ~50% | Similar to parent; retains PDE6 affinity |
| N-benzyl sildenafil | ~3.0 – 5.0* | ~90-110% | Likely reduced PDE6 selectivity due to bulk |
*Note: Exact clinical IC50 for the benzyl analog varies by assay conditions. Structural Activity Relationship (SAR) data suggests the benzyl group occupies the solvent-accessible domain without disrupting the core H-bond network, maintaining high affinity similar to sildenafil.[1]
Mechanism of Action
All three compounds function as competitive inhibitors. They occupy the catalytic site of PDE5, preventing the hydrolysis of cGMP.
-
N-desmethyl sildenafil: The loss of the methyl group slightly reduces hydrophobic interaction energy, leading to the 2-fold reduction in potency.
-
N-benzyl sildenafil: The benzyl group adds hydrophobic surface area.[1] While this can enhance binding energy via van der Waals forces, it may also introduce steric clashes if the pocket is constricted. However, in the solvent-exposed region of PDE5, this bulk is generally tolerated, preserving potency.[1]
Pharmacokinetics & Metabolism
N-desmethyl sildenafil (The Metabolite)[1]
-
Formation: Generated via N-demethylation of sildenafil by CYP3A4 (major) and CYP2C9 (minor).[1]
-
Systemic Exposure: Circulates at approximately 40% of the concentration of sildenafil.[2]
-
Half-life (T1/2): Approximately 4 hours , extending the therapeutic duration of the parent drug.
-
Clinical Relevance: Because it is 50% as potent and circulates at 40% concentration, it contributes roughly 20% of the total pharmacological effect observed in vivo.
N-Desmethyl-N-benzyl sildenafil (The Designer Analog)[1]
-
Metabolic Stability: The benzyl group is more resistant to oxidative dealkylation than the methyl group. This potentially extends the half-life compared to sildenafil.[1]
-
Lipophilicity: The benzyl addition significantly increases LogP. This facilitates rapid absorption and higher tissue distribution (Vd), potentially crossing the blood-brain barrier more effectively than the parent compound.
-
Safety Risk: As an unapproved analog, it bypasses standard safety testing.[3] The increased lipophilicity raises concerns for accumulation in lipid-rich tissues (retina, adipose).[1]
Experimental Protocols
As a self-validating system, any comparative study must utilize standardized assays.[1] Below are the protocols for Potency (Enzyme Assay) and Detection (LC-MS).
Protocol A: PDE5 Inhibition Assay (Fluorescence Polarization)
Objective: Determine IC50 values for sildenafil analogs.
-
Reagent Prep:
-
Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.05% NaN3, 0.01% Brij-35.
-
Enzyme: Recombinant human PDE5A (full length).[1]
-
Substrate: FAM-cGMP (Fluorescein-labeled cGMP).
-
-
Compound Dilution:
-
Prepare 10mM stock solutions of Sildenafil, N-desmethyl, and N-benzyl analogs in DMSO.
-
Perform 1:3 serial dilutions in assay buffer (Final range: 0.1 nM to 10 µM).
-
-
Reaction:
-
Detection:
-
Incubate 60 min at RT.
-
Add IMAP Binding Reagent (stops reaction and binds product).[1]
-
Read Fluorescence Polarization (Ex 485nm / Em 520nm).
-
-
Analysis:
-
Fit data to a 4-parameter logistic equation to derive IC50.
-
Protocol B: LC-MS/MS Detection of Analogs
Objective: Differentiate N-desmethyl and N-benzyl analogs in biological matrices.
Visualization of Signaling & Workflow
PDE5 Signaling Pathway
This diagram illustrates the locus of action for these compounds within the smooth muscle cell.
Figure 2: The NO/cGMP pathway showing PDE5 as the negative regulator and the target for sildenafil and its analogs.
References
-
Pfizer Inc. (2025).[1] Viagra (sildenafil citrate) Prescribing Information. U.S. Food and Drug Administration. [Link]
-
Corbin, J. D., & Francis, S. H. (1999). Cyclic GMP phosphodiesterase-5: target of sildenafil. IUBMB Life. [Link]
-
Venkatesan, P., et al. (2012). Detection of sildenafil analogues in herbal products. Journal of Food and Drug Analysis. [Link]
-
Bischoff, E. (2004). Potency, selectivity, and consequences of nonselective PDE inhibition. International Journal of Impotence Research. [Link]
-
Reepmeyer, J. C., & Kleiböhmer, W. (2007). Characterization of new sildenafil analogs in an herbal product. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Survey on Sildenafil, Tadalafil, and Vardenafil Concentrations in Food Supplements for Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orbitrap identification of sildenafil analogues in health supplements [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. PDE5 inhibitors, sildenafil and vardenafil, reverse multidrug resistance by inhibiting the efflux function of multidrug resistance protein 7 (ATP‐binding Cassette C10) transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3D-QSAR studies on sildenafil analogues, selective phosphodiesterase 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3D-QSAR studies on sildenafil analogues, selective phosphodiesterase 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. Comparative Efficacy and Safety of Sildenafil, Tadalafil, Vardenafil, Mirodenafil, Coenzyme Q, and Testosterone in the Treatment of Male Sexual Dysfunction: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profiling of Sildenafil and Its Derivatives: A Technical Guide
Executive Summary: The Structural-Kinetic Nexus
In the development of phosphodiesterase type 5 (PDE5) inhibitors, sildenafil represents the foundational scaffold upon which a generation of derivatives has been built. For the pharmaceutical scientist, the challenge lies not just in potency, but in optimizing the pharmacokinetic (PK) profile —specifically bioavailability, metabolic stability, and selectivity.
This guide moves beyond basic descriptions to analyze the causality between structural modifications and PK outcomes. We compare sildenafil citrate (the reference standard) with its clinically approved analog Vardenafil and the structurally pervasive "designer" derivative Homosildenafil (often found in adulterated matrices).
Physicochemical & Structural Basis[1]
The pharmacokinetics of sildenafil derivatives are dictated by modifications to the pyrazolopyrimidinone core and the piperazine ring. These changes directly influence lipophilicity (LogP), solubility, and enzyme affinity.
| Compound | Structural Modification (vs. Sildenafil) | LogP (Approx) | Impact on PK |
| Sildenafil | Reference Scaffold (Methylpiperazine) | 1.9 - 2.7 | Moderate lipophilicity balances absorption and solubility. |
| Vardenafil | C-ring nitrogen shift (Imidazo-triazinone) + Ethylpiperazine | ~1.4 - 2.0 | Structural rigidity enhances PDE5 binding affinity; similar solubility profile. |
| Homosildenafil | Ethylpiperazine (N-ethyl instead of N-methyl) | > 3.0 | Increased lipophilicity leads to higher tissue distribution but potentially slower clearance. |
| Acetildenafil | Acetyl group replaces Sulfonyl group | Variable | Significant change in polarity; often faster absorption but altered metabolic liability. |
Comparative Pharmacokinetic Profiling
The following data synthesizes clinical and preclinical findings. Note that while Sildenafil and Vardenafil have robust clinical data, Homosildenafil data is derived from forensic toxicology and comparative metabolic studies.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Sildenafil (100 mg) | Vardenafil (20 mg) | Homosildenafil (Est.) |
| Tmax (h) | 0.5 – 2.0 (Med: 1.0) | 0.5 – 2.0 (Med: 0.75) | 1.0 – 2.5 |
| Cmax (ng/mL) | ~440 (at 100mg) | ~20 (at 20mg) | Dose-dependent; typically lower Cmax/dose ratio due to distribution. |
| Bioavailability (F) | ~41% (High 1st pass) | ~15% (High 1st pass) | Unknown (Likely <40% due to lipophilicity/metabolism). |
| T1/2 (h) | 3 – 5 | 4 – 5 | ~4 – 6 (Slightly prolonged) |
| Protein Binding | ~96% | ~95% | >96% (Inferred high lipophilicity) |
| Major Enzyme | CYP3A4 (Major), 2C9 | CYP3A4 (Major) | CYP3A4, CYP2C19 |
| Active Metabolite | N-desmethyl sildenafil | N-desethyl vardenafil | N-desethyl homosildenafil |
Expert Insight: The shift from a methyl- to an ethyl-piperazine group (as seen in Homosildenafil and Vardenafil) generally increases lipophilicity. While this can enhance tissue penetration, it often subjects the molecule to more extensive first-pass metabolism, as seen with Vardenafil's lower absolute bioavailability (15%) compared to Sildenafil (41%).
Mechanistic Pathway: CYP-Mediated Metabolism
Understanding the metabolic soft spots is crucial for derivative design. The primary clearance pathway for sildenafil and its congeners is N-demethylation (or N-deethylation) mediated by Cytochrome P450 3A4.[1]
Diagram 1: Metabolic Cascade of Sildenafil & Derivatives
Caption: CYP3A4-mediated N-dealkylation is the rate-limiting clearance step for both sildenafil and homosildenafil.
Experimental Protocol: LC-MS/MS Bioanalysis
To generate the PK profiles above, a robust bioanalytical method is required. The following protocol is designed for the simultaneous quantification of sildenafil, vardenafil, and their metabolites in human plasma.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Principle: LLE is preferred over protein precipitation to minimize matrix effects (ion suppression) common in plasma analysis.
-
Step 1: Aliquot 100 µL of plasma into a glass tube.
-
Step 2: Add 10 µL of Internal Standard (IS) working solution (e.g., Sildenafil-d8 or Tadalafil at 500 ng/mL).
-
Step 3: Add 20 µL of 0.1 M NaOH to basify the sample (enhances extraction of basic amines).
-
Step 4: Add 2 mL of extraction solvent (Methyl tert-butyl ether (MTBE) ). Vortex for 5 min.
-
Step 5: Centrifuge at 4,000 rpm for 10 min at 4°C.
-
Step 6: Transfer supernatant to a clean tube and evaporate to dryness under nitrogen stream at 40°C.
-
Step 7: Reconstitute in 100 µL of Mobile Phase (Acetonitrile:0.1% Formic Acid, 50:50).
2. Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 0-1 min (10% B) → 1-3 min (90% B) → 3-4 min (90% B) → 4.1 min (10% B).
-
Flow Rate: 0.3 mL/min.
3. Mass Spectrometry Parameters (ESI+)
-
Mode: Multiple Reaction Monitoring (MRM).[2]
-
Transitions:
-
Sildenafil: m/z 475.2 → 283.2 (Quantifier)
-
Vardenafil: m/z 489.2 → 151.1
-
Homosildenafil: m/z 489.3 → 283.2
-
IS (Sildenafil-d8): m/z 483.2 → 283.2
-
Diagram 2: Bioanalytical Workflow
Caption: Optimized LLE workflow ensures high recovery (>85%) and minimizes phospholipid interference.
Safety & Selectivity Implications
The structural modifications that alter PK also impact safety.
-
Selectivity (PDE5 vs. PDE6): Sildenafil has a PDE5:PDE6 selectivity ratio of ~10:1. PDE6 inhibition in the retina causes the "blue tinge" vision side effect. Vardenafil is more selective, reducing this risk. However, unregulated derivatives like Homosildenafil often lack rigorous selectivity screening, posing unknown risks to retinal function.
-
Accumulation: Derivatives with higher lipophilicity (e.g., Homosildenafil) may exhibit larger Volumes of Distribution (Vd), potentially leading to tissue accumulation upon chronic dosing, a risk not fully characterized in "supplement" settings.
References
-
Pfizer Inc. (2005). Viagra (sildenafil citrate) Tablets Label. FDA Access Data. [Link]
-
Mehrotra, N., et al. (2007). The Role of Pharmacokinetics and Pharmacodynamics in Phosphodiesterase-5 Inhibitor Therapy. International Journal of Impotence Research. [Link]
-
Venhuis, B. J., & de Kaste, D. (2012). Towards a Decade of Detecting New Analogues of Sildenafil, Tadalafil and Vardenafil in Food Supplements. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Ku, H. Y., et al. (2018). New metabolites of hongdenafil, homosildenafil and hydroxyhomosildenafil. Archives of Pharmacal Research. [Link]
-
Hyland, R., et al. (2001). Identification of the Cytochrome P450 Enzymes Involved in the N-demethylation of Sildenafil. British Journal of Clinical Pharmacology. [Link]
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A Head-to-Head Comparison of Extraction Methods for Sildenafil and Its Analogues: A Guide for Researchers
In the landscape of pharmaceutical analysis, the accurate and efficient extraction of active pharmaceutical ingredients (APIs) and their analogues from complex matrices is a critical prerequisite for reliable quantification. This is particularly true for sildenafil and its structurally similar analogues, which are often found in dietary supplements, herbal products, and biological fluids.[1][2][3] The choice of extraction method can significantly impact recovery, purity, and overall analytical sensitivity. This guide provides a comprehensive, head-to-head comparison of the most prevalent extraction techniques employed for sildenafil and its analogues: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), QuEChERS, and Supercritical Fluid Extraction (SFE).
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of each method's principles, a detailed experimental workflow, and a critical evaluation of their respective strengths and limitations. The insights provided herein are grounded in established scientific literature and aim to empower you to make informed decisions for your specific analytical challenges.
The Analytical Challenge: Sildenafil and its Analogues
Sildenafil, a potent selective inhibitor of phosphodiesterase type 5 (PDE5), is widely known for its therapeutic effects.[4] However, the prevalence of counterfeit and adulterated products containing sildenafil or its unapproved analogues poses significant health risks.[3] These analogues are often designed to circumvent regulations and may have unknown pharmacological and toxicological profiles.[5][6] Consequently, robust analytical methods are essential for their detection and quantification in diverse matrices, ranging from plasma and urine to complex herbal formulations.[4][7][8]
The primary challenge in extracting these compounds lies in their varying polarities and the complexity of the sample matrices, which can introduce significant interference and matrix effects.[9] An ideal extraction method should offer high recovery, excellent sample cleanup, minimal use of hazardous solvents, and be amenable to high-throughput analysis.
Liquid-Liquid Extraction (LLE): The Classic Approach
Liquid-liquid extraction remains a fundamental and widely used technique for sample preparation due to its simplicity and low cost. The principle of LLE is based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Scientific Principles
The efficiency of LLE is governed by the partition coefficient (K) of the analyte, which is the ratio of its concentration in the organic phase to its concentration in the aqueous phase at equilibrium. To maximize the extraction of sildenafil and its analogues, which are basic compounds, the pH of the aqueous phase is typically adjusted to be above their pKa, rendering them in their neutral, more organic-soluble form. The choice of the organic solvent is critical and is based on its polarity, selectivity for the analyte, and immiscibility with the aqueous phase.
Experimental Workflow: LLE
Caption: A typical Liquid-Liquid Extraction workflow for sildenafil analogues.
Detailed Protocol: LLE for Sildenafil in Human Plasma
-
Sample Preparation: To a 1 mL aliquot of human plasma, add an internal standard solution.
-
pH Adjustment: Add 100 µL of a suitable buffer (e.g., borate buffer, pH 9.0) to basify the sample.[10]
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., a mixture of diethyl ether and dichloromethane, or tertiary butyl methyl ether).[10]
-
Mixing: Vortex the mixture for 5-10 minutes to ensure thorough mixing and facilitate mass transfer.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 200 µL) of the mobile phase used for chromatographic analysis.[11]
-
Analysis: Inject an aliquot of the reconstituted sample into the analytical instrument (e.g., HPLC-UV or LC-MS/MS).
Solid-Phase Extraction (SPE): The Selective Workhorse
Solid-phase extraction is a more selective and efficient sample preparation technique compared to LLE. It utilizes a solid sorbent packed in a cartridge or a well plate to retain the analyte of interest from a liquid sample, while allowing interfering compounds to pass through.
Scientific Principles
SPE is based on the affinity of the analyte for the solid sorbent. The choice of sorbent is crucial and depends on the physicochemical properties of the analyte and the matrix. For sildenafil and its analogues, which are basic compounds, cation-exchange or reversed-phase sorbents are commonly used. The extraction process involves four key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the purified analyte.
Experimental Workflow: SPE
Caption: The four-step Solid-Phase Extraction workflow.
Detailed Protocol: SPE for Sildenafil Analogues in Herbal Supplements
-
Sample Preparation: Homogenize the herbal supplement.[12] Extract a known weight of the homogenized sample with a suitable solvent (e.g., methanol:water 50:50).[13] Centrifuge and collect the supernatant.
-
SPE Cartridge: Use a cation-exchange SPE cartridge (e.g., Agilent Bond Elut Plexa PCX).[12]
-
Conditioning: Condition the cartridge sequentially with methanol and then water.
-
Equilibration: Equilibrate the cartridge with a suitable buffer (e.g., phosphate buffer).
-
Sample Loading: Load the prepared sample extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elution: Elute the retained sildenafil analogues with a small volume of a strong solvent (e.g., methanol containing a small percentage of ammonia or formic acid).[12]
-
Final Steps: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
QuEChERS: The Rapid and Rugged Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained significant popularity for the analysis of a wide range of analytes in complex matrices, including dietary supplements.[1][2] It combines a salting-out liquid-liquid extraction with a dispersive solid-phase extraction (d-SPE) cleanup step.
Scientific Principles
The QuEChERS method begins with an extraction and partitioning step using an organic solvent (typically acetonitrile) and a salt mixture (e.g., magnesium sulfate, sodium chloride). The addition of salts enhances the partitioning of the analytes into the organic layer. The subsequent d-SPE step involves adding a small amount of sorbent to the extract to remove interfering matrix components. The choice of d-SPE sorbent depends on the nature of the matrix.
Experimental Workflow: QuEChERS
Caption: The streamlined QuEChERS extraction and cleanup process.
Detailed Protocol: QuEChERS for Sildenafil Analogues in Dietary Supplements
-
Sample Preparation: Weigh 1 g of the homogenized dietary supplement into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile and the appropriate QuEChERS extraction salts (e.g., Agilent Bond Elut QuEChERS EN extraction kit).
-
Mixing: Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
-
Dispersive SPE: Transfer a 1 mL aliquot of the acetonitrile supernatant to a d-SPE tube containing the appropriate cleanup sorbent (e.g., a mixture of PSA, C18, and MgSO4).
-
Cleanup: Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.
-
Final Extract: The resulting supernatant is the final extract, ready for direct injection or further dilution before LC-MS/MS analysis.[12]
Supercritical Fluid Extraction (SFE): The Green Alternative
Supercritical fluid extraction is an environmentally friendly extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[14][15]
Scientific Principles
A supercritical fluid exists at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas.[15] Supercritical CO2 has high diffusivity, low viscosity, and its solvating power can be tuned by adjusting the pressure and temperature.[16] This allows for selective extraction of target analytes. For more polar compounds like sildenafil, a polar co-solvent (modifier), such as methanol, is often added to the supercritical CO2 to enhance extraction efficiency.[17]
Experimental Workflow: SFE
Caption: The process of Supercritical Fluid Extraction.
Detailed Protocol: Conceptual SFE for Sildenafil Analogues
-
Sample Preparation: The sample (e.g., ground herbal material) is placed in the extraction vessel.
-
Extraction Parameters: The system is pressurized with CO2 to the desired pressure (e.g., 300 bar) and heated to the desired temperature (e.g., 60°C). A modifier such as methanol may be added to the CO2 stream.
-
Extraction Modes: A combination of static (the vessel is filled with the supercritical fluid and allowed to equilibrate) and dynamic (the supercritical fluid continuously flows through the vessel) extraction is often employed.[17]
-
Analyte Collection: The supercritical fluid containing the extracted analytes is passed through a restrictor where the pressure is reduced, causing the CO2 to return to its gaseous state and the analytes to precipitate in a collection vial containing a small amount of solvent.
-
Final Steps: The collected extract is then ready for analysis.
Head-to-Head Comparison
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS | Supercritical Fluid Extraction (SFE) |
| Principle | Partitioning between two immiscible liquids | Selective adsorption onto a solid sorbent | Salting-out LLE followed by d-SPE | Solubilization in a supercritical fluid |
| Selectivity | Low to moderate | High | Moderate to high | High (tunable) |
| Recovery | Variable, can be affected by emulsions | High and reproducible | Generally good | High |
| Sample Throughput | Low to moderate | Moderate to high (amenable to automation) | High | Low to moderate |
| Solvent Consumption | High | Low to moderate | Low | Very low (primarily CO2) |
| Cost per Sample | Low | Moderate | Low | High (initial instrument cost) |
| Ease of Use | Simple concept, but can be labor-intensive | Requires method development, but can be automated | Simple and fast | Requires specialized equipment and expertise |
| Matrix Effects | Can be significant | Reduced compared to LLE | Effective for many matrices, but may not be sufficient for very complex ones[12] | Minimal |
| Best Suited For | Simple matrices, initial screening | Complex matrices, high-purity extracts | Rapid screening of a large number of samples, especially in food and dietary supplements | "Green" chemistry applications, thermally labile compounds |
Conclusion and Recommendations
The selection of an appropriate extraction method for sildenafil and its analogues is a critical decision that depends on the specific analytical goals, sample matrix, available resources, and desired throughput.
-
Liquid-Liquid Extraction (LLE) remains a viable option for simple matrices and when cost is a primary concern. However, its limitations in terms of selectivity, solvent consumption, and potential for emulsion formation should be considered.
-
Solid-Phase Extraction (SPE) offers superior selectivity and cleaner extracts, making it the method of choice for complex biological matrices or when low detection limits are required. The ability to automate SPE workflows also makes it suitable for higher throughput applications.
-
QuEChERS provides a rapid, simple, and cost-effective solution, particularly for the analysis of sildenafil and its analogues in dietary supplements and herbal products. Its ease of use and high throughput make it ideal for routine screening purposes.
-
Supercritical Fluid Extraction (SFE) stands out as a "green" and highly selective technique. While the initial investment in instrumentation is high, its minimal use of organic solvents and the ability to finely tune selectivity make it an attractive option for research and development, especially for thermally sensitive analogues.
Ultimately, the optimal extraction strategy may involve a combination of techniques or a carefully optimized single method. Method validation, including the assessment of recovery, matrix effects, precision, and accuracy, is paramount to ensure the reliability of the analytical results.[18] By understanding the principles and practical considerations of each extraction method presented in this guide, researchers can confidently select the most appropriate approach to tackle the analytical challenges posed by sildenafil and its ever-growing list of analogues.
References
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Gao, W., Zhang, Y., Yin, H., & Wang, Y. (2013). Determination of sildenafil, vardenafil and aildenafil in human plasma by dispersive liquid-liquid microextraction-back extraction based on ionic liquid and high performance liquid chromatography-ultraviolet detection. Journal of Chromatography B, 927, 133-139. [Link]
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Patel, D., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2015). DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MATRIX EFFECT CONTROLLED ESTIMATION OF SILDENAFIL AND N-DESMETHYL SILDENAFIL IN HUMAN PLASMA USING LC-MS/MS. ResearchGate. [Link]
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Ponnuru, V. S., Challa, B. R., & Awen, B. Z. (2012). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to a bioequivalence study. Analytical Methods, 4(11), 3745-3752. [Link]
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Al-Ghazawi, M. A., Tutunji, M. S., & Abu-Ragheib, S. R. (2007). Simultaneous determination of sildenafil and N-desmethyl sildenafil in human plasma by high-performance liquid chromatography method using electrochemical detection with application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 613-619. [Link]
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Al-Ghazawi, M. A., Tutunji, M. S., & Abu-Ragheib, S. R. (2007). Simultaneous determination of sildenafil and N-desmethyl sildenafil in human plasma by high-performance liquid chromatography method using electrochemical detection with application to a pharmacokinetic study. ResearchGate. [Link]
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Krishnamurthy, T., & Tatke, P. (2009). Quantitation of Sildenafil in Human Plasma by Reverse Phase High Performance Liquid Chromatography. PharmacologyOnLine, 2, 64-74. [Link]
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Lee, J., Lee, S., & Kim, J. (2021). Improved QuEChERS-LC-MS/MS Method for the Detection and Quantification of Tadalafil, Sildenafil, and Vardenafil in Dietary Supplements. ResearchGate. [Link]
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Johansen, S. S., & Jornil, J. R. (2013). Validation of a method for the targeted analysis of 96 drugs in hair by UPLC-MS/MS. ResearchGate. [Link]
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The Center for Forensic Science Research & Education. (2022). Method Validation of a Comprehensive Drug Screen. [Link]
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Karatza, D., Tzogani, K., Gika, H., & Wilson, I. D. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Molecules, 26(8), 2269. [Link]
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Ali, A., & Ahmed, S. (2023). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. ResearchGate. [Link]
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Al-Ameri, A., & Al-Amri, A. (2023). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry, 11, 1189689. [Link]
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Ortiz, R. S., Mariotti, K. C., Fank, B., Limberger, R. P., Anzanello, M. J., & Mayorga, P. (2015). A framework for selecting analytical techniques in profiling authentic and counterfeit Viagra and Cialis. ResearchGate. [Link]
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Agilent Technologies. (2014). Sample Prep for Trace Analysis of Adulterants in Erectile Dysfunction Dietary Supplements. [Link]
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Ali, A., & Ahmed, S. (2023). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Critical Reviews in Analytical Chemistry, 1-19. [Link]
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Low, M. Y., Zeng, Y., Li, L., & Ge, X. (2020). Isolation and Identification of an Isomeric Sildenafil Analogue as an Adulterant in an Instant Coffee Premix. Forensic Sciences Research, 5(4), 333-339. [Link]
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Jones, A., & Jones, M. (2021). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. PLoS ONE, 16(8), e0256339. [Link]
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Mabrouk, M. M., & El-Fatatry, H. M. (2021). Analysis of Counterfeit Sildenafil by Validated UV Spectrophotometric Methods. Journal of Advanced Medical and Pharmaceutical Research, 2(3), 56-63. [Link]
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Sarker, S. D., & Nahar, L. (2023). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. Molecules, 28(18), 6663. [Link]
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Krumbiegel, F., Huppertz, L. M., & Köhler, H. (2014). Identification of novel sildenafil-analogues in a herbal food supplement. Journal of Pharmaceutical and Biomedical Analysis, 97, 137-144. [Link]
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Anonymous. (2009). detection of sildenafil citrate from aphrodisiac herbal formulations. International Journal of Pharmaceutical Sciences Review and Research, 1(1), 1-4. [Link]
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Lopes, A. C., & de Souza, D. (2012). Determination of sildenafil citrate (Viagra®) in various pharmaceutical formulations by flow injection analysis with multiple pulse amperometric detection. Journal of the Brazilian Chemical Society, 23(10), 1800-1806. [Link]
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Kowalczuk, D., & Biziuk, M. (2018). The forensic fight against fake pharmaceuticals. Secrets of Science – Magazine. [Link]
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Spectroscopy Now. (2024). Adulterated aphrodisiacs: standard-free detection of spiked sildenafil. [Link]
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Sajewicz, M., & Klimeczko, M. (2023). Combined Thermal and Colorimetric Analysis as a Tool for Detecting Counterfeit Viagra® Tablets. Molecules, 28(24), 8031. [Link]
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Oral, V., & Andac, S. C. (2014). A literature review of analytical methods used for identification and determination of counterfeit drugs. FABAD Journal of Pharmaceutical Sciences, 39(4), 253-266. [Link]
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Ortiz, R. S., Mariotti, K. C., Fank, B., Limberger, R. P., Anzanello, M. J., & Mayorga, P. (2014). Fingerprinting of sildenafil citrate and tadalafil tablets in pharmaceutical formulations via X-ray fluorescence (XRF) spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 96, 203-209. [Link]
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Low, M. Y., Ge, X., & Koh, H. L. (2006). Detection of sildenafil analogues in herbal products for erectile dysfunction. Journal of AOAC International, 89(6), 1493-1499. [Link]
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Lin, H. R., & Lin, Y. C. (2004). Identification of a sildenafil analogue adulterated in two herbal food supplements. Journal of Food and Drug Analysis, 12(2), 116-123. [Link]
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Kumar, G. P., & Kumar, P. V. (2012). Influence of natural, synthetic polymers and fillers on sustained release matrix tablets of sildenafil citrate. Scholars Research Library, 4(1), 329-339. [Link]
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Sarker, S. D., & Nahar, L. (2017). Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review. Molecules, 22(7), 1186. [Link]
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de la Fuente, J. C., & Martínez, J. L. (2023). Supercritical Fluid Extraction as a Potential Extraction Technique for the Food Industry. Molecules, 28(10), 4165. [Link]
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Stewart, J. T., & Williams, D. P. (1997). Supercritical fluid extraction of selected pharmaceuticals from water and serum. Journal of Chromatography B: Biomedical Sciences and Applications, 689(2), 315-321. [Link]
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Karatza, D., Tzogani, K., Gika, H., & Wilson, I. D. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. MDPI. [Link]
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Howard, A. L., & Taylor, L. T. (1995). Use of supercritical fluid extraction for sample preparation of sustained-release felodipine tablets. Journal of Pharmaceutical and Biomedical Analysis, 13(8), 1037-1044. [Link]
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Safety Operating Guide
Personal protective equipment for handling N-Desmethyl-N-benzyl sildenafil
Executive Safety Directive
Treat as Potent Pharmacological Agent (OEB 3/4 Equivalent). N-Desmethyl-N-benzyl sildenafil (CAS: 1446089-82-2) is a structural analogue of sildenafil (Viagra).[1] While specific occupational exposure limits (OELs) are often undefined for research impurities, its pharmacophore suggests potent Phosphodiesterase-5 (PDE5) inhibition.[1]
The Core Hazard: Unintended systemic absorption (inhalation of dust or dermal contact) can precipitate rapid vasodilation, hypotension, and visual disturbances.[1]
Immediate Action Required:
-
Do not handle on an open bench. All solid-phase manipulation requires a HEPA-filtered enclosure.[1]
-
Zero-Skin-Contact Policy. This compound is lipophilic; assume high dermal bioavailability.[1]
Hazard Assessment & Toxicology
To select the correct PPE, we must understand the mechanism of injury.[1]
| Hazard Category | Mechanism | Critical Manifestation |
| Pharmacological | PDE5 Inhibition | Hypotension, tachycardia, priapism, color vision changes (cyanopsia).[1] |
| Physical | Fine Crystalline Dust | High electrostatic potential; prone to aerosolization during weighing.[1] |
| Route: Inhalation | Alveolar Absorption | Rapid systemic onset due to bypassing first-pass metabolism.[1] |
| Route: Dermal | Lipophilic Transport | "N-benzyl" moiety increases lipophilicity compared to citrate salts, enhancing skin permeation.[1] |
PPE Selection Strategy
The following PPE configuration is designed to create a redundant barrier system . We do not rely on a single layer of protection.[1][2]
A. Respiratory Protection (The Primary Defense)[1]
-
Standard Operation (< 10 mg): N95 or P3 (EN 143) disposable respirator worn inside a certified Fume Hood.[1]
-
Bulk Handling (> 100 mg) or Spill Cleanup: Full-face Powered Air Purifying Respirator (PAPR) with HEPA cartridges.[1]
-
Why? Positive pressure prevents inward leakage of potent dusts.[1]
-
B. Dermal Protection (The Double-Glove Protocol)[1]
-
Inner Glove: Nitrile (4 mil / 0.1 mm).[1] Taped to the lab coat cuff.
-
Outer Glove: Nitrile (Extended Cuff, minimum 5-6 mil).[1]
C. Ocular Protection
-
Requirement: Chemical Splash Goggles (Indirect Vent).[1]
-
Restriction: Standard safety glasses are insufficient for powders.[1] Airborne dust can bypass side shields and dissolve in the tear film, leading to ocular absorption.
D. Body Protection
-
Standard: Disposable Tyvek® lab coat with elastic cuffs (closed front).[1]
-
Prohibited: Cotton lab coats (they retain dust and become a secondary source of exposure).[1]
Operational Logic: PPE Decision Tree
The following diagram illustrates the decision logic for selecting PPE based on the quantity and state of the material.
Figure 1: Risk-based PPE selection logic. Note that solid powders pose the highest risk due to aerosolization potential.[1]
Step-by-Step Handling Protocol
This protocol is a self-validating system.[1] If you cannot complete a step (e.g., the balance is not stable), STOP .
Phase 1: Preparation
-
Engineering Check: Verify Fume Hood flow rate is 80–100 fpm.
-
Zone Setup: Place a disposable absorbent mat (plastic side down) in the hood.[1] This defines the "Hot Zone."[1]
-
Static Control: Use an ionizing bar or anti-static gun on the weighing vessel.[1] Static charge can cause potent powders to "jump" and aerosolize.[1]
Phase 2: Weighing & Transfer
-
Don PPE: Put on inner gloves, tape to coat, then outer gloves.[1] Don respirator and goggles.[1]
-
Open Container: Open the vial only inside the hood.
-
Transfer: Use a disposable spatula.[1] Do not reuse spatulas.
-
Solubilization (Critical Step):
-
Decon: Wipe the exterior of the vial with a methanol-dampened wipe before returning it to storage.[1]
Phase 3: Waste & Doffing
-
Solid Waste: Spatulas, mats, and wipes go into a "Hazardous Drug" bag (yellow/purple), sealed inside the hood .
-
Doffing Sequence:
Emergency Response: Spills & Exposure
Do not use a brush or broom. Dry sweeping guarantees aerosolization.[1]
Figure 2: Wet-method spill response workflow to prevent dust generation.[1][3]
Medical Response:
-
Inhalation: Move to fresh air immediately. Monitor blood pressure.[1][4]
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not scrub (abrasion increases absorption).[1]
-
Eye Contact: Flush for 15 minutes. Seek ophthalmologist evaluation (risk of corneal injury).[1]
Disposal & Deactivation
-
Chemical Deactivation: Sildenafil analogues are stable.[1] Simple hydrolysis may not fully degrade the pharmacophore.[1]
-
Disposal Path: High-temperature incineration (> 1000°C) is the only validated method for complete destruction.[1]
-
Labeling: Waste containers must be labeled: "Contains Potent PDE5 Inhibitor - Toxic."
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135455980: N-Desmethylsildenafil.[1] PubChem. Available at: [Link][1]
-
Pfizer Inc. Safety Data Sheet: Sildenafil Citrate Tablets.[1] Pfizer Medical Information.[1] Available at: [Link] (Search: Sildenafil SDS)
-
SafeBridge Consultants. "Occupational Health & Safety Control of Potent Pharmaceutical Compounds." SafeBridge.[1] (Industry Standard Guideline for OEB Classification).[1]
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." United States Department of Labor.[1] Available at: [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
